2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBFJHZALSDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402379 | |
| Record name | SBB056413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-59-5 | |
| Record name | SBB056413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class of molecules. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data, and visualizations of potential biological pathways.
Physicochemical Properties
This compound is a solid, crystalline compound with the molecular formula C₁₁H₁₄N₂O.[1] Its core structure consists of a dihydro-quinazolinone scaffold substituted with an ethyl and a methyl group at the 2-position.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.246 g/mol | [1] |
| CAS Number | 1012-59-5 | [1] |
| Melting Point | 180-182 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water. | [2] |
Spectroscopic Data
The structural integrity of this compound has been confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 0.97 (t, 3H, J=6.5 Hz), 1.42 (s, 3H), 1.73 (q, 2H, J=7.5 Hz), 6.37 (s, 1H) |
| ¹³C NMR | Predicted peaks for aliphatic carbons (CH₃, CH₂CH₃), aromatic carbons, and the carbonyl group (C=O). |
| Infrared (IR) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=C stretching (aromatic). |
Experimental Protocols
Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
A common and efficient method for the synthesis of 2,3-dihydroquinazolinones involves the condensation of anthranilamide with a ketone.
Protocol:
-
To a solution of anthranilamide (1 mmol) in aqueous medium (3 ml water), add 2-butanone (1 mmol).
-
Introduce a catalytic amount of Graphene Oxide nanosheets (25 mg).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product and catalyst can be separated by simple filtration.
-
Dissolve the crude product in ethanol (3 ml) to separate any remaining catalyst through filtration.
-
Crystallization of the crude product from ethanol will yield pure 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one.
Biological Activities and Potential Signaling Pathways
The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While specific studies on this compound are limited, the core structure is known to interact with several biological targets.
Anticancer Activity via Tubulin Polymerization Inhibition
Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
TRPM2 Channel Inhibition
Recent studies have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[6][7][8] TRPM2 is a calcium-permeable cation channel involved in various physiological and pathological processes, including oxidative stress, inflammation, and cell death. Inhibition of TRPM2 by these compounds presents a potential therapeutic avenue for related diseases.
Conclusion
This compound represents a molecule of interest within the broader class of quinazolinones. Its straightforward synthesis and the known biological activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. This guide provides the foundational knowledge required for researchers to embark on such studies, from basic chemical properties to potential mechanisms of action. Further research is warranted to fully elucidate the specific biological profile of this compound and its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinazolinone derivatives.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a dihydroquinazolinone core substituted with an ethyl and a methyl group at the 2-position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 2-Ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one |
| Synonyms | This compound, 4(1H)-Quinazolinone, 2-ethyl-2,3-dihydro-2-methyl- |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| InChI Key | HOVBFJHZALSDBM-UHFFFAOYSA-N |
| SMILES | CCC1(C)NC2=CC=CC=C2C(=O)N1 |
| CAS Number | 1012-59-5 |
| Melting Point | 176-178 °C[1] |
Synthesis
The synthesis of this compound can be achieved through the condensation of anthranilamide with an appropriate ketone, in this case, butan-2-one (methyl ethyl ketone). This reaction is a common and effective method for the preparation of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.
General Experimental Protocol: Synthesis from Anthranilamide and Butan-2-one
This protocol is based on established methods for the synthesis of analogous 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.
Reaction Scheme:
References
An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one (CAS: 1012-59-5) and the 2,2-Disubstituted Quinazolinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a member of the privileged 2,3-dihydroquinazolin-4(1H)-one scaffold. While specific research on this particular molecule is limited, this document extrapolates from the extensive data available on its structural analogs to present a thorough resource covering its synthesis, physicochemical properties, potential biological activities, and relevant experimental protocols.
Core Compound: Physicochemical and Spectral Data
This compound is a heterocyclic organic compound belonging to the quinazolinone class. The core structure features a benzene ring fused to a dihydropyrimidinone ring, with an ethyl and a methyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 1012-59-5 | N/A |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.25 g/mol | [1] |
| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one | N/A |
| Melting Point | 176-178°C | [1] |
| Appearance | White solid | [2] |
Spectral Data Summary:
| Spectrum Type | Key Characteristics |
| FTIR (KBr wafer) | Characteristic peaks for N-H, C=O, and aromatic C-H stretching. |
| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight. |
| ¹H NMR (300 MHz, DMSO-d₆) | Signals corresponding to ethyl, methyl, aromatic, and N-H protons. |
| ¹³C NMR (75 MHz, DMSO-d₆) | Resonances for aliphatic, aromatic, and carbonyl carbons. |
Synthesis of 2,2-Disubstituted-1,3-dihydroquinazolin-4-ones
The synthesis of this compound and its analogs typically involves a cyclocondensation reaction. A common and efficient method is the one-pot, three-component reaction of an anthranilamide (or isatoic anhydride as a precursor), an amine (or ammonia source), and a ketone.
A general synthetic pathway involves the reaction of 2-aminobenzamide with butan-2-one. This method has been reported to produce this compound with a yield of 85%.[2]
Caption: General synthesis of this compound.
A variety of catalysts can be employed to facilitate this reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts, often under mild and environmentally friendly conditions.[3][4]
Biological Activities and Potential Therapeutic Applications
The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[5] While specific biological data for this compound is not extensively documented, its structural class has shown significant potential in several therapeutic areas.
Anticancer Activity: Many derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines.[6][7] One of the identified mechanisms of action is the inhibition of tubulin polymerization, a critical process in cell division.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.
TRPM2 Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[8] TRPM2 is a calcium-permeable cation channel involved in various physiological and pathological processes, including oxidative stress, inflammation, and cell death.[8] Its inhibition represents a potential therapeutic strategy for a range of diseases.
Other Potential Activities: Derivatives of this scaffold have also been investigated for their anti-inflammatory, analgesic, antimicrobial, antileishmanial, and antihypertensive properties.[9][10]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 2,2-disubstituted-1,3-dihydroquinazolin-4-ones, which can be adapted for this compound.
General Synthesis Protocol
This protocol is based on the graphene oxide-catalyzed synthesis in an aqueous medium.
Materials:
-
2-Aminobenzamide
-
Butan-2-one
-
Graphene Oxide (catalyst)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 mmol) and butan-2-one (1.2 mmol) in deionized water (5 mL).
-
Add a catalytic amount of graphene oxide (e.g., 10 mg).
-
Heat the reaction mixture to 80°C and stir for the required time (monitoring by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.
-
Characterize the final product using FTIR, NMR (¹H and ¹³C), and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a representative of the versatile 2,2-disubstituted-1,3-dihydroquinazolin-4-one scaffold. While specific biological data on this compound is limited, the extensive research on its analogs highlights the significant therapeutic potential of this chemical class, particularly in oncology. The synthetic routes are well-established and adaptable, allowing for the generation of diverse libraries for further drug discovery and development efforts. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this promising group of compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one molecular weight
An In-depth Technical Guide on 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
Introduction
This compound is a heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in various biologically active compounds.[1][2] Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound and its related analogues, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These properties are essential for its characterization, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [6][7][8] |
| Molecular Weight | 190.25 g/mol | [8] |
| Exact Mass | 190.110613 g/mol | [7] |
| CAS Number | 1012-59-5 | [6][8] |
| Melting Point | 176-178 °C | [7] |
| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one | [6] |
| InChI Key | HOVBFJHZALSDBM-UHFFFAOYSA-N | [6][7] |
Synthesis and Experimental Protocols
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through a one-pot cyclocondensation reaction.[9] Various catalytic systems and reaction conditions have been developed to improve yields and promote green chemistry principles.[2][3]
General Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4-one (5b)
A common and efficient method for synthesizing 2-substituted-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of anthranilamide with an appropriate ketone.[10]
Materials:
-
Anthranilamide
-
Butan-2-one (Methyl ethyl ketone)
-
Graphene Oxide (as catalyst) or another suitable catalyst[10]
-
Water (as solvent)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of anthranilamide (1 mmol) and butan-2-one (1.2 mmol) is prepared in water (5 mL).
-
A catalytic amount of Graphene Oxide (20 mg) is added to the mixture.[10]
-
The reaction mixture is stirred at 80 °C.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.
-
The resulting solid product is washed with cold water.
-
The crude product is purified by recrystallization from ethanol to yield 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one as a white crystalline solid.[10] A reported yield for this specific compound using this method is 85%.[10]
Biological Activities and Signaling Pathways
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a key component in compounds with significant biological effects. Research has highlighted its role in anticancer and ion channel modulation activities.
Anticancer and Cytotoxic Activity
Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have been evaluated for their cytotoxic effects against a variety of cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]
TRPM2 Channel Inhibition
Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species (ROS) and temperature.[11] Overactivation of TRPM2 is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[11] Specific 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 channel.[11] By blocking the influx of Ca²⁺ through the TRPM2 channel, these compounds can mitigate cellular damage caused by oxidative stress, presenting a promising therapeutic strategy.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study | MDPI [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound - CAS:1012-59-5 - 阿镁生物 [amaybio.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a prominent synthesis pathway, including a thorough experimental protocol and quantitative data.
Introduction
Quinazolinone scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific derivative, this compound, represents a class of 2,2-disubstituted quinazolinones that are valuable intermediates and potential pharmacophores. This guide focuses on a direct and efficient synthesis route from readily available starting materials.
Core Synthesis Pathway: Graphene Oxide-Catalyzed Condensation
A highly effective method for the synthesis of this compound involves the condensation of 2-aminobenzamide with ethyl methyl ketone. This reaction is efficiently catalyzed by graphene oxide nanosheets in an aqueous medium, representing a green and sustainable approach.[1]
Reaction Scheme
The overall reaction can be depicted as follows:
Figure 1: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the graphene oxide-catalyzed synthesis of this compound.[1]
| Parameter | Value |
| Starting Materials | 2-Aminobenzamide, Ethyl Methyl Ketone |
| Catalyst | Graphene Oxide Nanosheets |
| Solvent | Water |
| Reaction Time | Not explicitly specified |
| Reaction Temperature | Not explicitly specified |
| Yield | 85% |
| Product State | Solid |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on the graphene oxide-catalyzed condensation method.[1]
Materials and Equipment
-
2-Aminobenzamide
-
Ethyl methyl ketone
-
Graphene oxide nanosheets
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Equipment for thin-layer chromatography (TLC)
-
Ethyl acetate and petroleum ether for extraction and chromatography
-
Rotary evaporator
-
Apparatus for melting point determination
-
NMR spectrometer
-
FT-IR spectrometer
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and ethyl methyl ketone (1.2 mmol).
-
Addition of Catalyst and Solvent: Add a catalytic amount of graphene oxide nanosheets to the flask, followed by deionized water as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
-
Work-up: Upon completion of the reaction, as indicated by TLC, extract the crude product mixture with ethyl acetate (2 x 3 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:4) eluent system.
-
Characterization: The purified product, 2-ethyl-2-methyl-1,3-dihydroquinazolin-4(1H)-one, is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR) to confirm its structure and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
Figure 2: General experimental workflow.
Alternative Synthesis Strategies
While the graphene oxide-catalyzed method is highlighted, it is important for researchers to be aware of other potential pathways for synthesizing 2,2-disubstituted quinazolinones. These often involve the condensation of anthranilamide or other anthranilic acid derivatives with ketones under different catalytic conditions. Various Lewis and Brønsted acids have been employed to facilitate this transformation. Some procedures may utilize microwave irradiation to accelerate the reaction. The choice of method may depend on the desired scale, available resources, and tolerance to different reaction conditions.
Conclusion
This technical guide has detailed a primary and efficient pathway for the synthesis of this compound. The use of graphene oxide as a catalyst in an aqueous medium offers a green and effective route to this valuable heterocyclic compound. The provided experimental protocol and workflow serve as a practical guide for researchers in the field of medicinal chemistry and drug development. Further optimization and exploration of alternative synthetic routes may lead to even more efficient and scalable processes.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These activities range from sedative-hypnotic and anxiolytic effects to anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The diverse biological profiles of these compounds stem from their ability to interact with a variety of molecular targets.
Modulation of GABA-A Receptors
A primary and well-documented mechanism of action for several quinazolinone derivatives, most notably methaqualone, is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[7] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[7]
Positive allosteric modulators of GABA-A receptors bind to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect. The binding site for quinazolinone derivatives on the GABA-A receptor is thought to be different from that of benzodiazepines and barbiturates.[7][8][9][10][11]
Signaling Pathway: GABA-A Receptor Modulation
Caption: Positive allosteric modulation of the GABA-A receptor by certain quinazolinone derivatives.
Inhibition of Tubulin Polymerization
Several 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3] This anticancer effect has been attributed to the inhibition of tubulin polymerization.[3] Tubulin is a critical component of the cytoskeleton and is essential for cell division (mitosis). By disrupting microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[3]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A generalized workflow for a tubulin polymerization assay.
Inhibition of TRPM2 Channels
Recent studies have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[12][13] TRPM2 is a calcium-permeable cation channel that plays a role in various physiological processes, including insulin release, immune responses, and cell death.[12][13] Inhibition of TRPM2 has been proposed as a therapeutic strategy for several diseases.
Other Potential Mechanisms
The diverse biological activities of quinazolinone derivatives suggest a wider range of molecular targets.[4][5] Research has indicated that different substituted quinazolinones may also interact with:
-
Sphingosine-1-phosphate (S1P) receptors: Modulating S1P signaling, which is involved in immune cell trafficking, angiogenesis, and cell proliferation.
-
Metabotropic glutamate receptors (mGluRs): Acting as modulators of these G-protein coupled receptors, which are involved in synaptic plasticity and neurotransmission.
-
Various kinases: Inhibiting the activity of kinases that are crucial for cell signaling pathways, particularly in the context of cancer.[5]
Quantitative Data for Representative Dihydroquinazolinone Derivatives
Due to the lack of specific data for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, the following table summarizes quantitative data for other biologically active 2,3-dihydroquinazolin-4(1H)-one derivatives to provide a reference for potential potency.
| Compound Class | Target | Assay | Value (IC₅₀/EC₅₀) | Reference |
| 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Tubulin Polymerization | Cytotoxicity (HT29 cell line) | Sub-micromolar to low micromolar | [3] |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | TRPM2 Channel | Calcium Imaging | D9: IC₅₀ = 3.7 μM | [12][13] |
| 6,8-Dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones | Leishmania donovani | In vitro anti-leishmanial assay | 3a: IC₅₀ = 1.61 µg/mL; 3b: IC₅₀ = 0.05 µg/mL | [4] |
Detailed Experimental Protocols
General Protocol for Two-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol is a generalized representation based on common synthetic routes described in the literature.[14]
-
Reactants: Anthranilamide (1 equivalent) and an appropriate aldehyde or ketone (1.2 equivalents) are used. For the synthesis of this compound, butan-2-one would be the corresponding ketone.
-
Solvent and Catalyst: A suitable solvent (e.g., ethanol, water) and a catalyst (e.g., a Lewis acid like SnCl₂ or a Brønsted acid) are chosen.
-
Reaction Conditions: The reaction mixture is typically heated under reflux or subjected to microwave irradiation for a specified period (e.g., 1-24 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed, and may be further purified by recrystallization or column chromatography.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Culture: Human cancer cell lines (e.g., HT29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (dissolved in a suitable solvent like DMSO) is added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
While specific mechanistic data for this compound is currently unavailable, the extensive research on the broader class of 2,3-dihydroquinazolin-4(1H)-ones provides a strong foundation for predicting its potential biological activities. The primary targets are likely to include GABA-A receptors, tubulin, and TRPM2 channels, suggesting potential applications in neuroscience and oncology. Further experimental investigation is necessary to elucidate the precise mechanism of action and pharmacological profile of this specific compound. This guide serves as a starting point for such research, summarizing the known activities of structurally related molecules and providing standardized methodologies for their evaluation.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of neuroactive steroids acting on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
In-Depth Technical Guide on the Biological Activity of 2,2-Disubstituted-1,3-dihydroquinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives, a class of heterocyclic compounds with emerging therapeutic potential. Due to a lack of specific literature on 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one, this guide focuses on the broader and more extensively studied 2,2-disubstituted analogues, providing a foundational understanding for further research and development in this area.
Anti-Leishmanial Activity
Recent studies have highlighted the potential of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives as anti-leishmanial agents. Leishmaniasis is a parasitic disease caused by the Leishmania protozoan, and the development of new, effective treatments is a global health priority.
Quantitative Anti-Leishmanial Activity Data
The following table summarizes the in vitro anti-leishmanial activity of synthesized 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives against Leishmania species.[1][2]
| Compound ID | R1 | R2 | IC50 (µg/mL) |
| 3a | Ethyl | Ethyl | 1.61 |
| 3b | Methyl | 4-chloro-3-nitro-phenyl | 0.05 |
Experimental Protocol: In Vitro Anti-Leishmanial Assay
The anti-leishmanial activity of the compounds was evaluated using an in vitro assay against the promastigote form of the Leishmania parasite.
Materials and Methods:
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are harvested and seeded into 96-well microtiter plates at a density of 1 x 10^6 cells/well.
-
The test compounds at various concentrations are added to the wells. A positive control (a known anti-leishmanial drug) and a negative control (solvent-treated cells) are included.
-
The plates are incubated at 25°C for 72 hours.
-
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite viability, is calculated from the dose-response curves.
Synthesis of 2,2-Disubstituted-1,3-dihydroquinazolin-4-ones
The synthesis of the 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives involves a two-step process.[1][2]
Other Potential Biological Activities
While specific data for this compound derivatives is not available, the broader class of quinazolinone derivatives has been extensively studied for various biological activities. These findings suggest potential avenues of research for the 2,2-disubstituted analogues.
Anticonvulsant Activity
Numerous quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action is often attributed to their interaction with GABA-A receptors in the central nervous system.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery. Derivatives have been shown to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Structure-activity relationship studies have shown that the nature and position of substituents on the quinazolinone ring play a crucial role in their antimicrobial efficacy.
Future Directions
The promising anti-leishmanial activity of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives warrants further investigation. Future research should focus on:
-
Synthesis and screening of a broader library of 2,2-dialkyl-1,3-dihydroquinazolin-4-one derivatives to establish a clear structure-activity relationship.
-
Evaluation of the in vivo efficacy and toxicity of the most potent compounds in animal models of leishmaniasis.
-
Exploration of other potential biological activities , such as anticonvulsant, anticancer, and antimicrobial effects, for this specific subclass of quinazolinones.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives. The provided data and experimental protocols offer a starting point for further exploration and development of this promising class of compounds.
References
A Comprehensive Technical Guide to the Spectroscopic Data of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its spectral characteristics, including Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, along with the experimental protocols for its synthesis and data acquisition.
Spectroscopic Data
The empirical formula for this compound is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .[1] The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.
The FTIR spectrum provides valuable information about the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized in the table below. The spectrum was recorded using a KBr wafer technique.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3310 | N-H Stretch | Amine/Amide |
| 3181 | C-H Stretch | Aromatic |
| 3060 | C-H Stretch | Aromatic |
| 2933 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1658 | C=O Stretch | Amide (Quinazolinone) |
| 1622 | C=C Stretch | Aromatic |
| 1477 | C-N Stretch | Amine/Amide |
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
The ¹H NMR spectral data reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.79 | s | 1H | N-H (Amide) |
| 7.66 | s | 1H | N-H (Amine) |
| 7.46-7.50 | m | 3H | Aromatic C-H |
| 7.28 | t, J=7.2 Hz | 2H | Aromatic C-H |
| 7.14 | t, J=7.2 Hz | 1H | Aromatic C-H |
| 1.71 | q, J=7.2 Hz | 2H | -CH₂- (Ethyl) |
| 1.45 | s | 3H | -CH₃ (Methyl) |
| 0.95 | t, J=7.2 Hz | 3H | -CH₃ (Ethyl) |
Solvent: DMSO-d₆
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 164.2 | C=O | Amide Carbonyl |
| 148.1 | C | Aromatic Quaternary |
| 147.6 | C | Aromatic Quaternary |
| 133.7 | CH | Aromatic |
| 128.3 | CH | Aromatic |
| 127.6 | CH | Aromatic |
| 127.4 | CH | Aromatic |
| 125.6 | CH | Aromatic |
| 117.2 | C | Aromatic Quaternary |
| 115.4 | CH | Aromatic |
| 114.7 | CH | Aromatic |
| 70.5 | C | C-2 (Aminal Carbon) |
| 31.1 | CH₂ | -CH₂- (Ethyl) |
| 25.4 | CH₃ | -CH₃ (Methyl) |
| 8.6 | CH₃ | -CH₃ (Ethyl) |
Solvent: DMSO-d₆
Experimental Protocols
The synthesis of this compound can be achieved via a one-pot condensation reaction catalyzed by graphene oxide nanosheets.
Materials:
-
Anthranilamide (1 mmol)
-
Butan-2-one (1 mmol)
-
Graphene Oxide (GO) nanosheets (25 mg)
-
Water (3 ml)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of anthranilamide (1 mmol) in water (3 ml), butan-2-one (1 mmol) and graphene oxide nanosheets (25 mg) are added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the crude product mixture is extracted with ethyl acetate (2 x 3 ml).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (1:4) as the eluent to afford the pure this compound.
FTIR Spectroscopy: The FTIR spectrum was recorded on a Perkin Elmer RX-1 FTIR spectrophotometer. The sample was prepared as a KBr pellet.
NMR Spectroscopy: The ¹H NMR and ¹³C NMR spectra were recorded on a Bruker-Advance Digital 300 MHz instrument. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.
Visualization of Synthesis Workflow
The synthesis of this compound follows a straightforward condensation reaction. The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a small molecule belonging to the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a prominent feature in a wide array of pharmacologically active molecules, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and what is known about its biological activity. While specific biological data for this exact compound is limited in the current scientific literature, this guide also discusses the broader context of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones to provide a framework for potential future research and drug discovery efforts.
Chemical Properties and Synthesis
This compound is characterized by the presence of both an ethyl and a methyl group at the C2 position of the dihydroquinazolinone core. This substitution pattern influences its physicochemical properties and potential biological interactions.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1012-59-5 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.25 g/mol | [1] |
| Melting Point | 180-182 °C | [2] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 0.97 (t, 3H, J=6.5 Hz), 1.42 (s, 3H), 1.73 (q, 2H, J=7.5 Hz), 6.37 (s, 1H) | [2] |
Synthesis
The synthesis of this compound can be achieved through a one-pot condensation reaction.
Experimental Protocol: Synthesis of this compound
Reactants:
-
Anthranilamide
-
Butan-2-one
-
Graphene Oxide (GO) nanosheets (as catalyst)
-
Water (as solvent)
Procedure:
-
A mixture of anthranilamide (1 mmol), butan-2-one (1.2 mmol), and graphene oxide (GO) nanosheets (10 mg) in water (5 mL) is prepared.
-
The reaction mixture is stirred at 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with an appropriate organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final product.
Yield: 85%[2]
Synthesis Workflow
Caption: One-pot synthesis of the target compound.
Biological Activity and Therapeutic Potential
Potential Areas of Activity based on Scaffold Analysis
-
Anticancer: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases or histone deacetylases.
-
Anti-inflammatory: The quinazolinone core is present in several compounds with anti-inflammatory properties.
-
Neuroprotective: Certain derivatives have shown promise in models of neurodegenerative diseases.
-
Antimicrobial: The scaffold has been explored for the development of new antibacterial and antifungal agents.
Given the structural similarity, it is plausible that this compound may exhibit activity in one or more of these areas. However, without specific experimental data, this remains speculative.
Future Directions
The lack of specific biological data for this compound highlights a significant research gap. Future studies should focus on:
-
Broad-spectrum biological screening: Evaluating the compound against a diverse panel of biological targets to identify potential therapeutic areas.
-
In vitro assays: Conducting specific enzymatic and cell-based assays to quantify its activity (e.g., IC₅₀, EC₅₀) against identified targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms through which it exerts any observed biological effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand how modifications to the ethyl and methyl groups at the C2 position, as well as substitutions on the aromatic ring, affect its biological activity.
Logical Relationship for Future Research
Caption: A logical workflow for future biological evaluation.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known for its diverse pharmacological potential. While specific biological activity data for this particular molecule is currently lacking in the scientific literature, its structural features suggest that it warrants further investigation. The experimental protocols and foundational data presented in this guide serve as a starting point for researchers interested in exploring the therapeutic potential of this and related 2,2-disubstituted quinazolinone derivatives. Future in-depth biological evaluations are essential to unlock the potential of this compound in drug discovery and development.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study [mdpi.com]
- 3. mdpi.com [mdpi.com]
The Quinazolinone Core: A Technical Guide to its Discovery and Storied History in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history of quinazolinone compounds, from their initial discovery in the 19th century to their establishment as a "privileged scaffold" in modern medicinal chemistry. We delve into the foundational synthetic methodologies, the evolution of their biological applications, and the key signaling pathways they modulate, providing a comprehensive resource for researchers in the field.
Early Discovery and Foundational Syntheses
The journey of the quinazolinone scaffold began in the mid-19th century, with pivotal contributions from several pioneering chemists. These early discoveries laid the groundwork for the vast and diverse applications of quinazolinones seen today.
The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[1] He prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1] The parent quinazoline molecule was later synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[1] Shortly after, in 1903, Siegmund Gabriel reported a more efficient synthesis starting from o-nitrobenzylamine.[1][2] The name "quinazoline" was proposed by Widdege to describe this new class of bicyclic heterocycles.[2]
Below is a historical timeline illustrating these key milestones:
Caption: A timeline of the foundational discoveries in quinazolinone chemistry.
Key Foundational Synthetic Protocols
The early synthetic routes to quinazolinones, while foundational, often involved harsh reaction conditions. The following sections provide detailed experimental protocols for these seminal syntheses.
1.1.1. Griess Synthesis (1869)
The Griess synthesis represents the first documented preparation of a quinazolinone derivative.
-
Reaction: Condensation of anthranilic acid and cyanogen.
-
Protocol:
-
A solution of anthranilic acid in ethanol is prepared.
-
Cyanogen gas is passed through the ethanolic solution.
-
The reaction mixture is heated, leading to the formation of 2-ethoxy-4(3H)-quinazolinone.
-
Subsequent reaction with ammonia yields 2-amino-4(3H)-quinazolinone, while reaction with water produces 2,4(1H,3H)-quinazolinedione.[3]
-
-
Plausible Mechanism: The reaction proceeds through the initial formation of an N-cyanoanthranilic acid intermediate, which then undergoes cyclization.
1.1.2. Niementowski Quinazolinone Synthesis (1895)
The Niementowski synthesis is a classical and versatile method for preparing 4(3H)-quinazolinones.[4][5][6]
-
Reaction: Thermal condensation of anthranilic acid with an amide.[4][7]
-
Protocol (Conventional Heating):
-
A mixture of anthranilic acid (1 equivalent) and a suitable amide (e.g., formamide, in excess) is heated to 130-150°C for several hours.[7]
-
The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[4]
-
Upon cooling, the solid product is typically isolated by filtration and can be purified by recrystallization.
-
-
Protocol (Microwave-Assisted):
-
Typical Yields: Yields can vary widely depending on the substrates and reaction conditions, but microwave-assisted protocols often report good to excellent yields.
The Rise of Quinazolinones in Medicinal Chemistry
The 20th century saw a surge in interest in quinazolinone derivatives due to their diverse and potent biological activities. This section highlights key developments in the application of quinazolinones as therapeutic agents.
Early Biological Investigations and Key Derivatives
Initial explorations into the biological properties of quinazolinones revealed a broad spectrum of activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory effects. A significant milestone was the discovery of the naturally occurring quinazolinone alkaloid, vasicine, from the plant Adhatoda vasica, which has been traditionally used for its bronchodilator properties.
The synthetic derivative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), though initially synthesized as a potential antimalarial, was later found to be a potent hypnotic and sedative. This discovery spurred further investigation into the therapeutic potential of the quinazolinone scaffold.
Emergence as Anticancer Agents
A major breakthrough in the application of quinazolinones came with the discovery of their potent anticancer activities. Many quinazolinone derivatives have been developed as inhibitors of key signaling pathways implicated in cancer progression.
Table 1: Selected Quinazolinone Derivatives and their Anticancer Activity
| Compound ID | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Gefitinib | EGFR-mutant NSCLC | Varies by mutation | [8] |
| Erlotinib | EGFR-expressing cancers | Varies by cell line | [8] |
| Lapatinib | HER2-positive breast cancer | Varies by cell line | [8] |
| Afatinib | EGFR/HER2-mutant cancers | Varies by mutation | [8] |
| Vandetanib | Medullary thyroid cancer | Varies by target | [8] |
| Idelalisib | Chronic lymphocytic leukemia | Varies by cell line | [9] |
| Compound 7c | Multiple cancer cell lines | High proliferative activity | [10] |
| Compound 7d | Multiple cancer cell lines | High proliferative activity | [10] |
| Compound 7f | Multiple cancer cell lines | High proliferative activity | [10] |
| Compound 10c | Multiple cancer cell lines | High proliferative activity | [10] |
| Compound 23 | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [11] |
| Compound 32 | MCF-7, A549, Colo-205, A2780 | 0.02 - 0.33 | [11] |
| Compound 53 | MCF-7, HepG-2 | 2.09, 2.08 | [11] |
| Compound 7n | A549, PC-3 | 7.36, 7.73 | [12] |
| Compound 12c | PARP-1 | 0.03038 | [13] |
Key Signaling Pathways Modulated by Quinazolinones
The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the key pathways targeted by these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[14][15] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases, regulating cell survival and proliferation.[11][16][17][18]
Caption: PI3K/Akt signaling pathway and its inhibition by quinazolinones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[10][19][20][21] Its dysregulation is implicated in various diseases, including cancer.
Caption: The NF-κB signaling pathway and its modulation by quinazolinones.
A Modern Drug Discovery Workflow for Quinazolinone Derivatives
The discovery and development of novel quinazolinone-based therapeutics follow a structured workflow, integrating modern chemical and biological techniques.
Caption: A generalized workflow for the discovery of quinazolinone-based drugs.
This workflow begins with the identification and validation of a biological target.[22][23][24] Subsequently, a library of quinazolinone derivatives is designed, often aided by computational methods, and then synthesized.[13][25] These compounds undergo high-throughput screening to identify "hits." Promising hits are then optimized through iterative cycles of chemical modification and biological testing (Structure-Activity Relationship studies) to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties.[22] Successful lead compounds advance to preclinical and, ultimately, clinical development.[23]
Conclusion
From its humble beginnings in 19th-century organic chemistry, the quinazolinone scaffold has evolved into a cornerstone of modern drug discovery. Its synthetic tractability and diverse biological activities have led to the development of numerous therapeutic agents, particularly in the field of oncology. The continued exploration of novel quinazolinone derivatives and their mechanisms of action promises to yield new and improved treatments for a wide range of diseases. This technical guide provides a historical and methodological foundation for researchers to build upon in their quest for the next generation of quinazolinone-based medicines.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Niementowski_quinazoline_synthesis [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. rroij.com [rroij.com]
- 23. researchgate.net [researchgate.net]
- 24. ijsrtjournal.com [ijsrtjournal.com]
- 25. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one from Anthranilamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a derivative of the versatile 2,3-dihydroquinazolin-4(1H)-one scaffold. This class of compounds is a significant motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The primary synthetic route detailed herein is the cyclocondensation of anthranilamide with butan-2-one. Various catalytic systems and reaction conditions are presented, offering flexibility for optimization in a research and development setting. All quantitative data from cited literature for analogous syntheses are summarized for comparative analysis.
Introduction
Quinazolinones and their dihydro derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, in particular, serves as a crucial pharmacophore in the development of novel drug candidates.[2] The synthesis of these compounds is of great interest to the pharmaceutical industry. A common and straightforward method for preparing 2,2-disubstituted-2,3-dihydroquinazolin-4-ones involves the direct cyclocondensation of anthranilamide with a corresponding ketone.[2][4] This document focuses on the synthesis of this compound, providing researchers with the necessary protocols and comparative data to facilitate its preparation and further investigation.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of anthranilamide and butan-2-one. This reaction can be performed under various conditions, including catalyst-free thermal conditions or with the use of a catalyst to improve reaction rates and yields.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Comparative Data for Analogous Syntheses
The following table summarizes various catalytic systems and conditions reported for the synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4-ones from anthranilamide and different ketones. This data provides a valuable reference for optimizing the synthesis of the target compound.
| Catalyst | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hβ zeolite | Cyclohexanone | Water | 100 | 8 | 92 | [4] |
| Hβ zeolite | Acetone | Water | 100 | 10 | 85 | [4] |
| Ga-MCM-22 | Various aliphatic aldehydes | Ethanol | 60 | 3 | 85-95 | [5][6] |
| Indion Ina 225H resin | Aromatic aldehydes | Methanol | Room Temp | 2-5 | 85-95 | [7] |
| Molecular Iodine (I2) | Aldehydes | Ethyl Acetate | Reflux | 0.5-15 | 66-95 | [2] |
| None (Thermal) | Aldehydes | Ethanol | Reflux | 24 | Low | [5] |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound.
Protocol 1: Zeolite-Catalyzed Synthesis in Aqueous Media (Adapted from[4])
This protocol utilizes a reusable and environmentally benign Hβ zeolite catalyst in water.
Materials:
-
Anthranilamide
-
Butan-2-one (Methyl Ethyl Ketone)
-
Hβ Zeolite
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add anthranilamide (10 mmol, 1.36 g), butan-2-one (12 mmol, 1.08 mL), Hβ zeolite (0.1 g), and deionized water (20 mL).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the catalyst (Hβ zeolite) and wash it with ethyl acetate. The catalyst can be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: Acid-Catalyzed Synthesis (General Procedure)
This protocol employs a general acid catalyst, which can be adapted with various Lewis or Brønsted acids.
Materials:
-
Anthranilamide
-
Butan-2-one
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, ZrCl4)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser or Dean-Stark trap (if using toluene)
-
Magnetic stirrer with hotplate
-
Sodium bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (10 mmol, 1.36 g) and butan-2-one (12 mmol, 1.08 mL) in the chosen solvent (30 mL).
-
Add the acid catalyst (e.g., p-TsOH, 0.5 mmol, 0.095 g).
-
If using toluene, equip the flask with a Dean-Stark trap to remove water formed during the reaction.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Reaction Mechanism and Experimental Workflow
Plausible Reaction Mechanism
The formation of this compound from anthranilamide and butan-2-one proceeds via a cyclocondensation reaction. The proposed mechanism is as follows:
-
Activation of Carbonyl: The catalyst (e.g., an acid) activates the carbonyl group of butan-2-one, making it more electrophilic.
-
Nucleophilic Attack: The amino group of anthranilamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate undergoes dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the anthranilamide moiety then performs an intramolecular nucleophilic attack on the imine carbon.
-
Proton Transfer: A final proton transfer step yields the stable this compound.[4][8]
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the efficient synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one using microwave-assisted organic synthesis (MAOS). Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Traditional synthetic methods often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted synthesis offers a green, rapid, and efficient alternative, frequently leading to higher yields and purity.[1][2][3] This protocol is designed for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a straightforward and reproducible method for obtaining the target compound.
Introduction
Quinazolinones and their derivatives are of considerable interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and muscle relaxant properties.[4] The 2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, is a privileged structure in drug design.[2] The synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones is typically achieved through the cyclocondensation of anthranilamide with a corresponding ketone.
The application of microwave irradiation to this synthesis dramatically reduces reaction times from hours to minutes and often allows for solvent-free conditions, aligning with the principles of green chemistry.[2][5] This protocol details the synthesis of this compound from anthranilamide and ethyl methyl ketone (butan-2-one) under microwave irradiation.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between anthranilamide and ethyl methyl ketone.
Caption: General reaction scheme for the synthesis.
Experimental Protocols
This section provides a detailed experimental protocol for the microwave-assisted synthesis of this compound.
Materials and Equipment:
-
Anthranilamide
-
Ethyl methyl ketone (Butan-2-one)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Montmorillonite K-10 clay, or acidic alumina)[1][4][6]
-
Ethanol (for recrystallization)
-
Microwave reactor (monomode)
-
Glass reaction vessel suitable for microwave synthesis
-
Magnetic stirrer bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Rotary evaporator
Protocol:
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine anthranilamide (e.g., 1 mmol, 136.15 mg) and ethyl methyl ketone (e.g., 1.2 mmol, 0.107 mL).
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst. For example, p-Toluenesulfonic acid (10 mol%, ~19 mg) or Montmorillonite K-10 clay (~50 mg).[4][6] Note that some microwave-assisted syntheses of quinazolinones can proceed without a catalyst under solvent-free conditions.[2]
-
Solvent (Optional): For a solvent-free reaction, proceed to the next step. If a solvent is used, add a minimal amount of a high-boiling point solvent such as ethanol or acetic acid (e.g., 2 mL).[2]
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) and power (e.g., 100-300 W) for a specified time (e.g., 5-20 minutes).[2][5] The optimal conditions may need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up and Isolation: After completion of the reaction, allow the vessel to cool to room temperature. If the reaction was performed solvent-free, add a small amount of ethanol to the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions reported for the microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for the synthesis of the target molecule.
| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| H₂SO₄ | Solvent-free | Not specified | Few min | 68-78 | [2] |
| Cu-CNTs | Solvent-free | 300 | 5-23 | 87-99 | [2] |
| Catalyst-free | Solvent-free | 300 | 3 | 90-97 | [2] |
| p-TSA | Acetic Acid | 300 | 5-20 | 66-95 | [2] |
| Organic Clay | Solvent-free | Not specified | Varies | Good | [4] |
| CuI / Cs₂CO₃ | Solvent-free | Not specified | 120 | Moderate to High | [5] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the microwave-assisted synthesis.
Signaling Pathways and Logical Relationships
The formation of the 2,3-dihydroquinazolin-4-one ring system from anthranilamide and a ketone proceeds through a well-established mechanism. The following diagram illustrates the logical progression of this reaction pathway.
Caption: Proposed reaction mechanism pathway.
Conclusion
The microwave-assisted synthesis of this compound represents a significant improvement over classical synthetic methods. This approach is characterized by short reaction times, high efficiency, and adherence to the principles of green chemistry. The provided protocol and supplementary information offer a solid foundation for researchers to produce this and similar quinazolinone derivatives for further study and application in drug discovery and development.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
Application Notes and Protocols for the Characterization of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a quinazolinone derivative of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 1012-59-5 |
| Appearance | White crystalline solid |
| Melting Point | 180-182 °C |
Analytical Methods
A variety of analytical techniques are employed to characterize this compound. The following sections detail the protocols for the most common and effective methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a widely used technique for assessing the purity of quinazolinone derivatives. The following protocol provides a starting point for method development.
Experimental Protocol:
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Results:
Under these conditions, this compound is expected to elute as a single major peak. The retention time and peak purity can be used to assess the identity and purity of the sample.
Applications of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one and its Analogs in Medicinal Chemistry
Introduction
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one belongs to the broader class of 2,3-dihydroquinazolin-4(1H)-ones, a privileged scaffold in medicinal chemistry.[1][2] This class of compounds has garnered significant attention due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antileishmanial properties.[3][4][5][6][7] While specific research on this compound is limited, the exploration of its closely related 2,2-dialkyl substituted analogs provides significant insights into its potential therapeutic applications. This document outlines the synthesis, potential biological activities, and experimental protocols relevant to this chemical scaffold, targeting researchers and professionals in drug development.
Synthesis of 2,2-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
The synthesis of 2,2-dialkyl-2,3-dihydroquinazolin-4(1H)-ones is typically achieved through the condensation of an anthranilamide derivative with a ketone. A general synthetic scheme is presented below.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one (A representative analog) [6]
This protocol describes the synthesis of a structurally similar compound, 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one, which can be adapted for the synthesis of the title compound by substituting diethyl ketone with ethyl methyl ketone.
Materials:
-
3,5-Dinitroanthranilamide
-
Diethyl ketone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
A solvent-free condensation of 3,5-dinitroanthranilamide (100 mmol) and diethyl ketone (200 mmol) is carried out by adding a few drops of concentrated HNO₃.
-
The reaction mixture is heated under reflux for 30 minutes.
-
The intermediate product is concentrated using a rotary evaporator and then cooled.
-
The resulting compound (100 mmol) is dissolved in concentrated H₂SO₄ (10 mL).
-
A nitrating mixture of concentrated HNO₃ (10 mL) and concentrated H₂SO₄ (10 mL) is added dropwise while maintaining the temperature below 10°C.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the final product.
Biological Applications
Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a variety of biological activities. The primary areas of investigation for 2,2-dialkyl substituted analogs include their potential as cytotoxic, antitubercular, and antileishmanial agents.
1. Cytotoxic Activity
Several studies have highlighted the potential of 2,3-dihydroquinazolin-4(1H)-ones as broad-spectrum cytotoxic agents.[3] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[3]
Caption: Proposed mechanism of cytotoxic action via tubulin inhibition.
Quantitative Data: Cytotoxicity of 2-Alkyl-2,3-dihydroquinazolin-4(1H)-one Analogs
The following table summarizes the 50% growth inhibition (GI₅₀) values for representative 2-alkyl substituted 2,3-dihydroquinazolin-4(1H)-ones against various human cancer cell lines.[3]
| Compound (Substituent at C2) | HT29 (Colon) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) | A2780 (Ovarian) GI₅₀ (µM) | H460 (Lung) GI₅₀ (µM) |
| 11 (Ethyl) | >50 | >50 | >50 | >50 |
| 14 (Butyl) | 16 | 13 | 11 | 10 |
| 15 (Phenyl) | 2.1 | 1.3 | 1.8 | 1.5 |
| 16 (p-Tolyl) | 4.3 | 4.0 | 3.5 | 3.8 |
Experimental Protocol: MTT Assay for Cytotoxicity [4]
Materials:
-
Human cancer cell lines (e.g., HT29, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The test compounds are serially diluted and added to the wells. A control group with DMSO alone is included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI₅₀ values are calculated from the dose-response curves.
2. Antitubercular Activity
Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promising activity against Mycobacterium tuberculosis.[4]
Quantitative Data: Antitubercular Activity of 2,3-Dihydroquinazolin-4(1H)-one Analogs [4]
| Compound | MIC against H37Rv (µg/mL) | MIC against MDR-TB (µg/mL) |
| 3k (2-(1H-imidazol-5-yl)) | 4 | 16 |
| 3l (2-(2,4-dichlorophenyl)) | 2 | >64 |
| 3m (2-(2,4-dibromophenyl)) | 2 | >64 |
3. Antileishmanial Activity
Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated as potential antileishmanial agents.[6] In silico studies have suggested that these compounds may act by inhibiting key parasitic enzymes like pyridoxal kinase and trypanothione reductase.
Caption: Potential mechanism of antileishmanial action.
While direct experimental data on the medicinal chemistry applications of this compound is scarce, the broader class of 2,2-dialkyl-2,3-dihydroquinazolin-4(1H)-ones demonstrates significant potential, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for further structure-activity relationship studies. The provided protocols for synthesis and biological evaluation can serve as a foundation for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the specific biological targets and mechanisms of action will be crucial for the development of novel drug candidates based on the 2,3-dihydroquinazolin-4(1H)-one framework.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives [mdpi.com]
- 5. cajotas.casjournal.org [cajotas.casjournal.org]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study | MDPI [mdpi.com]
- 7. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
Application Notes and Protocols for the Use of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one core represents a valuable scaffold in medicinal chemistry. As a derivative of the quinazolinone family, a "privileged structure" in drug discovery, it holds significant potential for the development of novel therapeutic agents.[1][2] The quinazolinone framework is a key component in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The substitution at the 2-position with small alkyl groups like ethyl and methyl can influence the compound's lipophilicity and steric profile, potentially modulating its interaction with biological targets.
Potential as an Anticancer Agent
Potential as an Antimicrobial Agent
The quinazolinone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4][10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action can involve the inhibition of essential microbial enzymes. Although specific antimicrobial data for this compound is limited, related 2,3-disubstituted quinazolin-4(3H)-ones have exhibited significant antibacterial and antifungal properties.[11] The ethyl and methyl groups could contribute to favorable interactions within the active sites of microbial target proteins.
Potential as an Anti-inflammatory Agent
Several quinazolinone derivatives have been reported to possess potent anti-inflammatory properties.[3][6][12] Their mechanism of action often involves the inhibition of key inflammatory mediators. Structure-activity relationship (SAR) studies on various quinazolinone analogs have indicated that substitutions on the quinazolinone core can significantly influence their anti-inflammatory efficacy.[12] The 2-ethyl-2-methyl substitution pattern could be a starting point for developing novel anti-inflammatory agents with improved potency and safety profiles.
Quantitative Data for Structurally Related Quinazolinone Derivatives
The following tables summarize the biological activities of various quinazolinone derivatives that are structurally related to the this compound scaffold. This data is provided to illustrate the potential of this chemical class.
Table 1: Anticancer Activity of Representative 2-Substituted-2,3-dihydroquinazolin-4(1H)-one Derivatives
| Compound ID | 2-Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-phenyl, 3-H | HeLa | >50 | [13] |
| 2 | 2-(p-tolyl), 3-H | HeLa | 45.3 | [13] |
| 3 | 2-(p-chlorophenyl), 3-H | HeLa | 21.6 | [13] |
| 4 | 2-(naphthalen-1-yl) | HT29 | <0.05 | [9] |
| 5 | 2-(naphthalen-1-yl) | U87 | <0.05 | [9] |
| 6 | 2-(naphthalen-1-yl) | A2780 | <0.05 | [9] |
Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives
| Compound ID | Structure Description | Microorganism | MIC (µg/mL) | Reference |
| Q1 | 2-phenyl, 3-substituted quinazolin-4(3H)-one | S. aureus | 0.1-3.0 | [14] |
| Q2 | 2-phenyl, 3-substituted quinazolin-4(3H)-one | E. coli | 0.1-3.0 | [14] |
| Q3 | 2-phenyl, 3-substituted quinazolin-4(3H)-one | C. albicans | 0.1-3.0 | [14] |
| A-2 | 2,3,6-trisubstituted Quinazolin-4-one | E. coli | - (Excellent activity) | [10] |
| A-3 | 2,3,6-trisubstituted Quinazolin-4-one | A. niger | - (Excellent activity) | [10] |
Table 3: Anti-inflammatory Activity of Representative Quinazolinone Derivatives
| Compound ID | Structure Description | Assay | % Inhibition | Reference |
| QA-2 | 6,7,8-trimethoxy-3-(2-methylphenyl)quinazolin-4(3H)-one | Carrageenan-induced paw edema | 82.75 | [3] |
| QA-6 | 3-(2,4-dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Carrageenan-induced paw edema | 81.03 | [3] |
| 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2,2-disubstituted-1,3-dihydroquinazolin-4-ones via the condensation of anthranilamide with a ketone.[2]
Materials:
-
Anthranilamide
-
Butan-2-one (Methyl ethyl ketone)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilamide (1 equivalent) and the catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid) in the chosen solvent.
-
Addition of Ketone: Add butan-2-one (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the chosen catalyst and solvent system. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterization: Confirm the structure of the purified compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.[17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multi-channel pipette
-
Plate shaker
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinazolinone derivatives, based on their known mechanisms of action as kinase inhibitors.
References
- 1. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.vensel.org [pubs.vensel.org]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols: 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of quinazolinone derivatives, with a focus on the 2,2-disubstituted scaffold, including the 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one framework. Due to limited direct studies on the specific 2-ethyl-2-methyl derivatives, this document compiles and extrapolates data from closely related 2-substituted and 2,2-disubstituted quinazolinone analogs to provide foundational protocols and data for research and development in this area.
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinazolinone derivatives are promising candidates, with some demonstrating potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Their mechanism of action can vary, with some derivatives known to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[5] This document outlines the synthesis, antimicrobial data, and experimental protocols for evaluating quinazolinone derivatives as potential antimicrobial agents.
Data Presentation: Antimicrobial Activity of Quinazolinone Derivatives
The following tables summarize the in vitro antimicrobial activity of various quinazolinone derivatives against a panel of bacterial and fungal strains. The data has been compiled from multiple studies and showcases the potential of this chemical class.
Table 1: Antibacterial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-one Derivatives (MIC in µg/mL) [6][7]
| Compound ID | R | R' | S. aureus (MTCC 96) | S. pyogenes (MTCC 442) | E. coli (MTCC 443) | P. aeruginosa (MTCC 1688) |
| 9a | H | H | 100 | 100 | 250 | 500 |
| 9c | H | Br | 50 | 100 | 125 | 250 |
| 9e | H | I | 50 | 50 | 125 | 250 |
| 10c | Br | Br | 50 | 100 | 125 | 250 |
| 10e | Br | I | 50 | 50 | 125 | 250 |
| 12c | I | Br | 50 | 100 | 125 | 250 |
| 12e | I | I | 50 | 50 | 125 | 250 |
| Ampicillin | - | - | 250 | 100 | 100 | 150 |
Table 2: Antifungal Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-one Derivatives (MFC in µg/mL) [6]
| Compound ID | R | R' | C. albicans (MTCC 227) | A. niger (MTCC 282) | A. clavatus (MTCC 1323) |
| 9a | H | H | 250 | 500 | 500 |
| 9c | H | Br | 100 | 250 | 250 |
| 9e | H | I | 100 | 250 | 250 |
| 10c | Br | Br | 100 | 250 | 250 |
| 10e | Br | I | 100 | 250 | 250 |
| 12c | I | Br | 100 | 250 | 250 |
| 12e | I | I | 100 | 250 | 250 |
| Griseofulvin | - | - | 100 | 100 | 100 |
Table 3: Antibacterial Activity of Quinazolinone Schiff Base Derivatives (MIC in µg/mL) [4]
| Compound ID | Substitution | E. coli | P. aeruginosa | S. aureus |
| 4c | 6,8-dichloro | >512 | >512 | 32 |
| 4e | 6,8-dichloro | 128 | 32 | 32 |
| 4m | 6-chloro | 128 | >512 | >512 |
Experimental Protocols
Synthesis of 2,2-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol is a general method adapted from the synthesis of 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones and can be modified for the synthesis of 2-ethyl-2-methyl derivatives.[8]
Materials:
-
Anthranilamide (or substituted anthranilamide)
-
Butan-2-one (ethyl methyl ketone)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Condensation: In a solvent-free reaction, mix anthranilamide and butan-2-one.
-
Add a few drops of concentrated HNO₃ to the mixture.
-
Heat the reaction mixture under reflux for 30 minutes to form the 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Concentrate the intermediate product using a rotary evaporator and allow it to cool.
-
Nitration (if desired): Dissolve the intermediate (100 mM) in concentrated H₂SO₄ (10 mL) in an ice bath.
-
Add concentrated HNO₃ (0.5 mL) dropwise while stirring.
-
Continue stirring for 6 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water, and dry in an oven.
-
Purification: Recrystallize the final product from ethanol to obtain pure crystals.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][6]
Materials:
-
Synthesized quinazolinone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, Ketoconazole, Griseofulvin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms adjusted to a 0.5 McFarland standard, then dilute to the final concentration as per CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents from the wells showing no growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.[2]
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.[9]
Materials:
-
Synthesized quinazolinone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar
-
Sterile filter paper discs
-
Standard antimicrobial agents
-
Incubator
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton agar plates and swab the surface with a standardized microbial inoculum.
-
Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the synthesized compound solution.
-
Application: Place the impregnated discs on the surface of the agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Visualizations
Caption: General synthesis workflow for 2,2-disubstituted-1,3-dihydroquinazolin-4-ones.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for In Vitro Testing of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a member of the quinazolinone class of compounds known for a wide range of biological activities. The following protocols and data presentation guidelines are designed to assist in the systematic assessment of its potential therapeutic effects.
Overview of Potential Biological Activities
Quinazolinone derivatives have been reported to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][3][4] Therefore, a panel of in vitro assays targeting these activities is recommended for the initial screening of this compound.
Data Presentation
To facilitate clear comparison and interpretation of results, all quantitative data from the described assays should be summarized in structured tables. An example template for presenting cytotoxicity data is provided below.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| PC-3 | Prostate | |
| HepG2 | Liver |
IC₅₀ (half-maximal inhibitory concentration) values should be calculated from dose-response curves generated from at least three independent experiments.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Cytotoxicity Assays
Cytotoxicity is a critical initial assessment for potential anticancer compounds. The MTT assay is a widely used colorimetric method to determine cell viability.
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Caption: The COX pathway and potential inhibition by the test compound.
Anticonvulsant Activity-Related Assays
Certain quinazolinone derivatives have demonstrated anticonvulsant activity, potentially through modulation of the GABA-A receptor. [4][5]A receptor binding assay can be used to investigate this interaction.
Principle: This assay determines the ability of the test compound to bind to the GABA-A receptor, typically by competing with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) for the binding site.
Materials:
-
This compound
-
Rat or mouse brain membrane preparation (source of GABA-A receptors)
-
Radiolabeled ligand (e.g., [³H]muscimol)
-
Unlabeled GABA (for non-specific binding determination)
-
Diazepam (positive control)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rodent brains.
-
Assay Setup: In test tubes, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GABA) from total binding. Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki (inhibitory constant).
GABA-A Receptor Binding Assay Workflow
Caption: Workflow for the GABA-A receptor binding assay.
Signaling Pathway Investigation
Based on the activities of similar quinazolinone compounds, the EGFR and AKT signaling pathways are potential targets. [1][6][7]
EGFR Signaling Pathway
Overexpression of Epidermal Growth Factor Receptor (EGFR) is common in many cancers. [7]Quinazolinones are known to inhibit EGFR tyrosine kinase. [1][7]
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
An in vitro kinase assay can be performed to directly measure the inhibitory effect of this compound on EGFR kinase activity.
AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation and is often deregulated in cancer. [6]
Caption: The PI3K/AKT signaling pathway, a potential target.
Western blotting can be used to assess the phosphorylation status of AKT and its downstream targets in cells treated with the test compound to determine its effect on this pathway.
These application notes and protocols provide a solid foundation for the in vitro characterization of this compound. The selection of assays should be guided by the specific research questions and therapeutic areas of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent and efficient protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] The methodologies detailed herein encompass a range of conditions, from catalyst-free and green approaches to the use of various catalytic systems, offering flexibility for different laboratory settings and research objectives.
Introduction
2,3-Dihydroquinazolin-4(1H)-ones (DHQs) are a class of nitrogen-containing heterocyclic compounds that serve as a "privileged scaffold" in drug design.[1][3] This structural motif is a core component in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anticonvulsant, antibacterial, and antihypertensive properties.[2][4] The synthesis of DHQs has evolved to include more environmentally benign methods, moving away from harsh reaction conditions and toxic reagents.[1][5] This document outlines key synthetic strategies, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.
General Reaction Schemes
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be broadly categorized into two main pathways: a two-component reaction involving an anthranilamide and an aldehyde, or a three-component reaction utilizing an isatoic anhydride, an amine source (like ammonium acetate or a primary amine), and an aldehyde.
Scheme 1: Two-Component Synthesis from 2-Aminobenzamide
Caption: General two-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Scheme 2: Three-Component Synthesis from Isatoic Anhydride
Caption: General three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Plausible Reaction Mechanism
The formation of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction is proposed to proceed through the following steps.[1] Initially, the catalyst facilitates the nucleophilic attack of the amine source on the carbonyl carbon of isatoic anhydride, leading to an intermediate that undergoes decarboxylation to form an anthranilamide.[1] Subsequently, the anthranilamide condenses with the aldehyde to form a Schiff base intermediate.[1] The final step involves an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form the dihydroquinazolinone ring.
Caption: Plausible reaction mechanism for the three-component synthesis.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Water (Green Chemistry Approach)
This protocol describes an environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the direct cyclocondensation of 2-aminobenzamide and aromatic aldehydes in water, eliminating the need for a catalyst and hazardous organic solvents.[4]
Materials:
-
2-Aminobenzamide
-
Aromatic aldehyde (e.g., benzaldehyde and its derivatives)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzamide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in deionized water (10 mL).
-
Stir the mixture vigorously at reflux for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
-
Dry the purified product and determine its melting point and yield.
Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Catalyst-Free Protocol [4]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 90 |
| 3 | 4-Methylbenzaldehyde | 6 | 88 |
| 4 | 4-Methoxybenzaldehyde | 7 | 85 |
| 5 | 2-Hydroxybenzaldehyde | 5 | 89 |
| 6 | 4-Nitrobenzaldehyde | 4 | 91 |
Protocol 2: Magnetic Nanoparticle Catalyzed Synthesis in Water
This protocol details a highly efficient, one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using magnetically recoverable Fe3O4 nanoparticles as a catalyst in water.[6] This method offers easy catalyst separation and recyclability.
Materials:
-
Isatoic anhydride
-
Amine (e.g., aniline, benzylamine) or Ammonium acetate
-
Aldehyde (e.g., benzaldehyde)
-
Fe3O4 nanoparticles
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
External magnet
-
Standard laboratory glassware
Procedure:
-
To a mixture of isatoic anhydride (1 mmol), an amine (1 mmol), and an aldehyde (1 mmol) in water (5 mL), add Fe3O4 nanoparticles (as specified in the original literature).
-
Stir the reaction mixture at the temperature and for the time indicated in relevant studies.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Decant the solution and collect the solid product by filtration.
-
Wash the product with water and recrystallize from ethanol to obtain the pure compound.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[6]
Table 2: Fe3O4 Nanoparticle Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [6][7]
| Entry | Amine Source | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Ammonium acetate | Benzaldehyde | Fe3O4 | Water | 60 | 95 |
| 2 | Aniline | 4-Chlorobenzaldehyde | Fe3O4 | Water | 75 | 92 |
| 3 | Benzylamine | 4-Nitrobenzaldehyde | Fe3O4 | Water | 70 | 94 |
| 4 | Ammonium acetate | 4-Methylbenzaldehyde | Fe3O4@l-proline-SO3H | Ethanol | 30 | 96 |
| 5 | Ammonium acetate | 2-Hydroxybenzaldehyde | Fe3O4@l-proline-SO3H | Ethanol | 40 | 92 |
Protocol 3: Reverse Zinc Oxide Micelles as Nanoreactor in Aqueous Media
This protocol presents a green synthetic approach for preparing 2,3-dihydroquinazolin-4(1H)-ones using reverse zinc oxide micelles as a nanoreactor in water, leading to excellent yields.[8]
Materials:
-
Anthranilamide
-
Substituted aromatic aldehydes
-
Reverse ZnO micelles catalyst
-
Deionized water
-
Ethanol (95% for recrystallization)
Equipment:
-
Reaction vessel with magnetic stirring
-
Heating apparatus
-
Filtration setup
Procedure:
-
Prepare a solution of the reverse ZnO micelles catalyst in H2O (10 mol%, 5 mL).
-
To this solution, add anthranilamide (0.1 mmol) and the substituted aromatic aldehyde (0.1 mmol).
-
Stir the resulting mixture at 70°C for the appropriate time.
-
Monitor the reaction's completion by TLC.
-
After the reaction is complete, filter the precipitate.
-
Recrystallize the collected solid from 95% ethanol to obtain the pure product.
-
The aqueous filtrate containing the catalyst can be directly reused for subsequent runs.[8]
Table 3: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using Reverse ZnO Micelles [8]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 96 |
| 2 | 4-Chlorobenzaldehyde | 25 | 98 |
| 3 | 4-Bromobenzaldehyde | 25 | 97 |
| 4 | 4-Fluorobenzaldehyde | 30 | 95 |
| 5 | 2-Nitrobenzaldehyde | 40 | 92 |
| 6 | 4-Methoxybenzaldehyde | 45 | 90 |
Experimental Workflow
The general experimental workflow for the synthesis and purification of 2,3-dihydroquinazolin-4(1H)-ones is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The protocols described provide versatile and efficient methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. The choice of protocol will depend on factors such as the desired scale, available resources, and the importance of green chemistry principles. The catalyst-free method in water is simple and environmentally friendly, while the use of magnetic nanoparticles or reverse ZnO micelles offers high efficiency and catalyst reusability. These detailed procedures and comparative data tables serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. [PDF] 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
Application Notes and Protocols: 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one in Cytotoxic Agent Development
Introduction
Quinazolinones and their dihydro-derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been investigated for their ability to induce cell death in cancer cells through various mechanisms, such as inhibition of tubulin polymerization, modulation of key signaling pathways like EGFR and PI3K/AKT, and induction of apoptosis.[1][4][5][6] The structural diversity of the quinazolinone core allows for the synthesis of a vast library of derivatives with the potential for potent and selective cytotoxic activity.[2][7] This document outlines protocols for the synthesis, characterization, and cytotoxic evaluation of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a novel derivative of this class.
Synthesis and Characterization
A general method for the synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilamide with a suitable ketone. For the synthesis of this compound, butan-2-one would be the appropriate ketone. One study has reported the synthesis of 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one.[8]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroquinazolinones.[8]
Materials:
-
Anthranilamide
-
Butan-2-one (Methyl ethyl ketone)
-
Graphene Oxide (as catalyst)
-
Deionized water
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Procedure:
-
To a round bottom flask, add anthranilamide (1 mmol), butan-2-one (1.2 mmol), and graphene oxide (10 mg) in 10 mL of water.
-
Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.
Expected Characterization Data (Hypothetical):
-
¹H NMR (DMSO-d₆): Signals corresponding to the ethyl and methyl groups at the 2-position, aromatic protons of the quinazolinone core, and the N-H protons.
-
¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbon, the quaternary carbon at the 2-position, carbons of the ethyl and methyl groups, and the aromatic carbons.
-
Mass Spec (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the compound.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.
In Vitro Cytotoxicity Evaluation
The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 3.1: MTT Assay for Cytotoxicity Screening
This protocol is a standard method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., MCF-10A (non-tumorigenic breast epithelial)) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Doxorubicin or Paclitaxel (as positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Hypothetical IC₅₀ Values of this compound against Various Cancer Cell Lines
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MCF-10A (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Positive Control) | Example: 0.8 | Example: 1.2 | Example: 0.5 | Example: 5.0 |
Mechanism of Action Studies
Should this compound exhibit significant cytotoxic activity, further studies are warranted to elucidate its mechanism of action. Based on the activities of related quinazolinone derivatives, potential mechanisms include cell cycle arrest and induction of apoptosis.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4.2: Apoptosis Assay by Annexin V-FITC/PI Staining
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC₅₀ concentration of the compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Evaluation
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Quinazolinone Analogs
This document provides detailed experimental procedures for the synthesis of quinazolinone analogs, a critical scaffold in medicinal chemistry and drug development. The protocols outlined below are intended for researchers, scientists, and professionals in the field, offering a variety of modern synthetic strategies, including microwave-assisted synthesis, copper-catalyzed cross-coupling reactions, and one-pot multicomponent procedures.
Methodology 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Application Note:
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1][2][3] This protocol describes a green and efficient three-component, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, a primary amine, and an orthoester under solvent-free conditions using microwave irradiation.[4][5] The method's key advantages include its operational simplicity, speed, and high atom economy, making it an attractive strategy for generating libraries of quinazolinone derivatives for drug discovery.[3]
Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial, add isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and an appropriate orthoester (1.2 mmol).
-
Reaction Setup: Seal the vial with a cap. No solvent is required for this reaction.
-
Microwave Irradiation: Place the vial inside a monomode microwave reactor. Irradiate the mixture at 140°C for 20-30 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the vial to room temperature.
-
Add ethyl acetate (20 mL) to the crude reaction mixture and wash the solution with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
The following table summarizes the yields for various 2,3-disubstituted quinazolin-4(3H)-ones synthesized using the microwave-assisted, solvent-free, three-component reaction.
| Entry | Amine (R¹) | Orthoester (R²) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Trimethyl orthoformate | 20 | 94 | [4][5] |
| 2 | 4-Fluoroaniline | Trimethyl orthoformate | 25 | 92 | [4][5] |
| 3 | 4-Chloroaniline | Trimethyl orthoformate | 25 | 93 | [4][5] |
| 4 | Benzylamine | Trimethyl orthoformate | 20 | 95 | [4][5] |
| 5 | Aniline | Triethyl orthoacetate | 30 | 92 | [4][5] |
| 6 | 4-Methoxyaniline | Triethyl orthoacetate | 30 | 90 | [4][5] |
| 7 | Benzylamine | Triethyl orthoacetate | 25 | 94 | [4][5] |
Visualizations:
Methodology 2: Copper-Catalyzed Domino Synthesis of Quinazolinones
Application Note:
Copper-catalyzed reactions have become indispensable tools in modern organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[6] This protocol details an efficient copper-catalyzed domino synthesis of quinazolinone derivatives from readily available 2-halobenzamides and (aryl)methanamines.[7] The reaction proceeds via a sequential Ullmann-type C-N coupling, aerobic oxidation of the amine, and intramolecular cyclization, using economical copper(I) bromide as the catalyst and air as the terminal oxidant.[7][8] This method is notable for its operational simplicity, broad substrate scope, and avoidance of expensive or toxic ligands and oxidants.[7]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodobenzamide (0.2 mmol), the corresponding (aryl)methanamine (0.4 mmol), copper(I) bromide (CuBr, 0.02 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 0.6 mmol).
-
Solvent Addition: Evacuate and backfill the tube with air. Add 2 mL of dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction Conditions: Stir the reaction mixture at 100°C for 24 hours under an air atmosphere (using a balloon filled with air).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired quinazolinone product.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data Summary:
The following table presents the yields of various quinazolinone derivatives synthesized via the copper-catalyzed domino reaction.
| Entry | 2-Halobenzamide (Substituent) | (Aryl)methanamine | Yield (%) | Reference |
| 1 | 2-Iodobenzamide (H) | Benzylamine | 85 | [7] |
| 2 | 2-Iodobenzamide (H) | 4-Methoxybenzylamine | 81 | [7] |
| 3 | 2-Iodobenzamide (H) | 4-Chlorobenzylamine | 83 | [7] |
| 4 | 2-Iodobenzamide (H) | Thiophen-2-ylmethanamine | 71 | [7] |
| 5 | 5-Chloro-2-iodobenzamide | Benzylamine | 78 | [7] |
| 6 | 5-Nitro-2-iodobenzamide | 4-Methoxybenzylamine | 75 | [7] |
| 7 | 2-Bromobenzamide (H) | Benzylamine | 72 | [7] |
Visualizations:
Methodology 3: Catalyst- and Solvent-Free One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Application Note:
In line with the principles of green chemistry, developing synthetic methods that eliminate the need for catalysts and solvents is highly desirable. This protocol outlines a straightforward and environmentally benign one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones through a three-component condensation of isatoic anhydride, a primary amine, and an orthoester under neat (solvent-free) conditions with conventional heating.[4][5] This method provides excellent yields and a simple work-up procedure, avoiding the use of potentially toxic metal catalysts or large volumes of organic solvents, making it a sustainable alternative for the synthesis of this important heterocyclic scaffold.[4]
Experimental Protocol:
-
Reagent Combination: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isatoic anhydride (5.0 mmol), a selected primary amine (5.0 mmol), and an orthoester (6.0 mmol).
-
Reaction Conditions: Heat the neat reaction mixture in an oil bath at 120°C for 5 hours.[4]
-
Monitoring: Follow the reaction's progress by periodically taking aliquots and analyzing them by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, allowing the product to solidify.
-
Recrystallize the solid crude product directly from an appropriate solvent, such as ethanol or ethyl acetate, to obtain the pure crystalline quinazolinone derivative.
-
Purification: If recrystallization is insufficient, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel.
-
Characterization: Verify the structure and purity of the final product using standard analytical techniques (IR, NMR, MS).
Quantitative Data Summary:
The table below shows the yields of various quinazolinones prepared via the one-pot, catalyst- and solvent-free thermal method.
| Entry | Amine (R¹) | Orthoester (R²) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Trimethyl orthoformate | 5 | 92 | [4][5] |
| 2 | 4-Methylaniline | Trimethyl orthoformate | 5 | 90 | [4][5] |
| 3 | 4-Methoxyaniline | Trimethyl orthoformate | 5 | 91 | [4][5] |
| 4 | Benzylamine | Trimethyl orthoformate | 5 | 93 | [4][5] |
| 5 | Aniline | Triethyl orthoacetate | 5 | 90 | [4][5] |
| 6 | 4-Chloroaniline | Triethyl orthoacetate | 5 | 88 | [4][5] |
| 7 | Benzylamine | Triethyl orthoacetate | 5 | 92 | [4][5] |
Visualizations:
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the cyclocondensation reaction between 2-aminobenzamide and butan-2-one.[1][2] This reaction is typically catalyzed by an acid or a Lewis acid, although catalyst-free methods under elevated temperatures or microwave irradiation have also been reported.[3][4]
Q2: What are the recommended starting materials and reagents?
The key starting materials are 2-aminobenzamide and butan-2-one. Various catalysts can be employed to facilitate the reaction, including Brønsted acids (e.g., p-toluenesulfonic acid, HCl), Lewis acids (e.g., ZnCl₂, Cu(OTf)₂), or heterogeneous catalysts.[5][6][7] The choice of solvent can also influence the reaction, with options ranging from polar protic solvents like ethanol to aprotic solvents like toluene, or even solvent-free conditions.[1][4]
Q3: What are the typical reaction conditions?
Reaction conditions can vary significantly depending on the chosen catalyst and solvent system. Temperatures can range from room temperature to reflux temperatures of the chosen solvent (e.g., 80-120°C).[8][9] Reaction times can also vary from a few hours to over 24 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9]
Q4: How can I purify the final product?
The most common method for purifying this compound is recrystallization.[10] A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexanes.[11] Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Catalyst: The catalyst may be old, hydrated, or poisoned. | - Use a fresh batch of catalyst. - For Lewis acids, ensure anhydrous conditions by drying the solvent and using an inert atmosphere. - Increase the catalyst loading incrementally. |
| Suboptimal Reaction Temperature: The reaction may require higher thermal energy to proceed. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. - Consider switching to a higher boiling point solvent if necessary. | |
| Insufficient Reaction Time: The reaction may be slow to reach completion. | - Monitor the reaction for an extended period using TLC or LC-MS to ensure it has gone to completion. | |
| Formation of Multiple Products/Impurities | Side Reactions: Unwanted side reactions can occur, especially at higher temperatures. A potential side reaction with the unsymmetrical butan-2-one could be self-condensation of the ketone. | - Optimize the reaction temperature; sometimes lowering the temperature can improve selectivity. - Ensure the purity of starting materials, as impurities can lead to side reactions. |
| Decomposition of Product: The product might be unstable under the reaction or work-up conditions. | - If the product is acid-sensitive, neutralize the reaction mixture carefully during work-up. - Use milder purification techniques if decomposition is observed during chromatography. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The product may be impure or have a low melting point. | - Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. - Try different solvent systems for recrystallization. Adding a non-polar solvent (like hexanes) to a solution of the product in a more polar solvent (like ethyl acetate) can sometimes induce crystallization. |
| Product is highly soluble in the reaction solvent: This can lead to low recovery after work-up. | - After the reaction is complete, try to remove the solvent under reduced pressure and then attempt to precipitate the product by adding a non-solvent. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 2,2-dialkyl-2,3-dihydroquinazolin-4-ones. Optimization of specific parameters may be required.
Materials:
-
2-Aminobenzamide
-
Butan-2-one
-
Catalyst (e.g., p-Toluenesulfonic acid monohydrate, 10 mol%)
-
Solvent (e.g., Toluene or Ethanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for recrystallization (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzamide (1 equivalent).
-
Add the chosen solvent (e.g., Toluene, approximately 10 mL per gram of 2-aminobenzamide).
-
Add butan-2-one (1.2-1.5 equivalents).
-
Add the catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1 equivalents).
-
Heat the reaction mixture to reflux (for toluene, this is approximately 110°C) and stir for the desired time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
Table 1: Representative Yields for the Synthesis of 2,2-Dialkyl-2,3-dihydroquinazolin-4-ones under Various Catalytic Conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Toluene | Reflux | 12 | ~70-80 | [6] |
| Cu(OTf)₂ | Toluene | Reflux | 10 | ~80 | [6] |
| Zinc Acetate | Toluene | Reflux | Varies | Good to Excellent | [12] |
| FeCl₃/Al₂O₃ | tert-Butanol | Reflux | Varies | Good to Excellent | [13] |
| Lactic Acid | Neat | 70 | Varies | Good | [14] |
| None (Microwave) | DMF | 140-420 W | 4-10 min | Good to Excellent | [15] |
Note: Yields are for analogous 2,2-disubstituted quinazolinones and may vary for the specific target molecule.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for low product yield.
Caption: Proposed reaction pathway for the synthesis.
References
- 1. An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. [PDF] Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1 H NMR Diastereotopic Effect | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to optimize your reaction conditions and achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common and direct method is the cyclocondensation of 2-aminobenzamide with butan-2-one. This reaction is typically catalyzed by an acid or a Lewis acid.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-aminobenzamide and butan-2-one (also known as methyl ethyl ketone).
Q3: What types of catalysts can be used for this synthesis?
A3: A variety of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid, lactic acid), Lewis acids (e.g., SnCl₂, Cu(OTf)₂), and heterogeneous catalysts.[1][2][3] The choice of catalyst can significantly impact reaction time and yield.
Q4: What are the typical reaction conditions?
A4: Reaction conditions can vary widely depending on the chosen catalyst and solvent system. They can range from room temperature to reflux temperatures, with reaction times from a few hours to overnight.[1] Some methods also utilize microwave irradiation to accelerate the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - Optimize the catalyst loading.[4] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent is often effective.[4] |
| Insufficient Reaction Time | - Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require longer durations.[4] |
| Poor Quality of Starting Materials | - Ensure 2-aminobenzamide and butan-2-one are pure. Purify starting materials if necessary.[4] |
| Unsuitable Solvent | - The choice of solvent can be critical. Common solvents include ethanol, methanol, acetonitrile, and in some cases, water.[1] A solvent screen may be necessary to find the optimal one for your specific catalyst. |
| Side Reactions | - The formation of byproducts can be minimized by optimizing reaction conditions, such as temperature and catalyst loading. |
Product Purification Difficulties
| Problem | Solution |
| Difficulty in isolating the product | - If the product precipitates from the reaction mixture, it can be isolated by filtration. - If the product is soluble, an extraction with a suitable organic solvent followed by evaporation is necessary. |
| Presence of unreacted starting materials | - Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion by monitoring with TLC. |
| Oily product instead of a solid | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purification by column chromatography may be required. |
| Product loss during column chromatography | - The product might be adsorbing strongly to the silica gel. - Adjust the eluent polarity or consider using a different stationary phase like alumina.[4] |
Experimental Protocols
General Protocol using Graphene Oxide as a Catalyst
This protocol is based on a reported synthesis of 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one which achieved an 85% yield.
Materials:
-
2-aminobenzamide
-
Butan-2-one
-
Graphene Oxide (as catalyst)
-
Water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and butan-2-one (1.2 mmol).
-
Add a catalytic amount of graphene oxide.
-
Add water as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to yield pure 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one.
Data Presentation
Table 1: Comparison of Catalysts for 2,2-Disubstituted-2,3-dihydroquinazolin-4-one Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lactic Acid | Neat | 70 | Variable | Good | [2] |
| H₃BO₃/Montmorillonite K10 | Neat | Optimized | Variable | Good to Excellent | [2] |
| Graphene Oxide | Water | Room Temp. | Variable | 85 | |
| Cu(OTf)₂ | Dichloromethane | Reflux | 12 | 80-95 | [3] |
| SnCl₂ | Ethanol | 120 (Microwave) | 0.5 | Moderate to Excellent | |
| p-Toluenesulfonic acid | Toluene | Reflux | 4-6 | High | [1] |
Note: Yields are reported for various 2,2-disubstituted analogs and may vary for this compound.
Visualizations
Reaction Mechanism
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Cu(OTf)2-catalyzed synthesis of novel and diverse 2,3-dihydroquinazolin-4(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify this compound?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[1] For initial purification and removal of baseline impurities, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[2] Column chromatography is highly effective for separating compounds with different polarities.[1] For achieving very high purity (>99%) or separating closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Q2: How can I identify the common impurities in my this compound sample?
A2: Common impurities often stem from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1][2] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]
Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
A3: If minor impurities persist after the initial purification, a second purification step using a different technique is recommended.[1] For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, if your compound is unstable on normal-phase silica gel or if you are having trouble with separation, reverse-phase chromatography is a viable alternative.[3] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[1][3]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| Compound does not crystallize upon cooling. | - Too much solvent was used.- The chosen solvent is not suitable. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.[1] |
| Low yield of recrystallized product. | - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.- Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[1] |
| Colored impurities remain in the final product. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Oily product forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "oiling out" due to supersaturation. | - Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If too low, increase the polarity.- Reduce the amount of crude product loaded onto the column.- Repack the column, ensuring the silica gel is uniformly settled without air bubbles.[1] |
| Streaking of the compound on the column. | - The compound is sparingly soluble in the eluent.- The silica gel is too acidic or basic for the compound. | - Change the solvent system to one in which the compound is more soluble.- Use a deactivated silica gel (e.g., with triethylamine for basic compounds). |
| Compound is stuck at the top of the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracking of the silica gel bed. | - The column ran dry. | - Ensure the silica gel bed is always covered with solvent. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. An ideal solvent should dissolve the crude this compound completely at its boiling point but sparingly at room temperature or below.[1] Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1][3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent.[1] Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.[3] Add a layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.[1] Carefully load the sample onto the top of the silica gel bed.[3]
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography). Collect fractions in test tubes.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Exemplary Solvent Systems for Purification of Quinazolinone Derivatives
Note: These are examples from related structures and should be used as a starting point for optimization for this compound.
| Compound Type | Purification Method | Solvent System |
| Quinazolin-4(3H)-ones | Column Chromatography | Hexane:Ethyl Acetate (2:1)[3] |
| Pyrazol-quinazolinone | Column Chromatography | Petroleum Ether:Ethyl Acetate (5:1)[3] |
| Tricyclic 4(3H)-quinazolinone | Column Chromatography | Chloroform:Methanol (49:1)[3] |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | Column Chromatography | Ethyl acetate/petroleum ether (1:4)[4] |
| Fused Quinazolinones | Recrystallization | Acetone[3] |
| Quinazolinone derivatives | Recrystallization | Absolute alcohol[5] |
Visualizations
Caption: A generalized workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,3-Dihydroquinazolin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dihydroquinazolin-4-ones, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-dihydroquinazolin-4-ones?
A1: The most prevalent and advantageous methods for synthesizing 2,3-dihydroquinazolin-4-ones are the two-component cyclocondensation of an anthranilamide with an aldehyde and the one-pot three-component reaction of an isatoic anhydride, an aldehyde, and a nitrogen source like ammonium acetate or a primary amine.[1][2] The three-component approach is often favored for its atom economy and efficiency.[1][2]
Q2: What factors significantly influence the yield of the reaction?
A2: Several factors can significantly impact the yield, including the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on the aromatic aldehyde can also play a role.[3]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. These often involve using water as a solvent, employing reusable catalysts, or conducting the reaction under solvent-free or catalyst-free conditions.[3][4] For instance, a simple and environmentally benign method involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes in water at 90°C, which can produce excellent yields without a catalyst.[3]
Q4: How can I purify the synthesized 2,3-dihydroquinazolin-4-ones?
A4: Purification is often straightforward. In many cases, the product precipitates from the reaction mixture upon cooling.[3] The crude product can then be collected by filtration and washed with a suitable solvent, such as cold 50% ethanol.[3] Recrystallization from a solvent like ethanol is a common final purification step.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst or catalyst deactivation. | - Screen different catalysts (e.g., Brønsted acids, Lewis acids, or heterogeneous catalysts).[1] - Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. - Consider using a reusable catalyst like sulfonated porous carbon, which has been shown to be efficient over several cycles.[5] |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For catalyst-free synthesis in water, 90°C has been shown to be optimal.[3] In other systems, reflux conditions are common.[1][6] | |
| Inappropriate solvent. | - The choice of solvent is critical. While green methods favor water or ethanol, other solvents like THF or toluene have been used successfully.[1][6] In some cases, no reaction is observed in solvents like water or ethanol, while THF gives a good yield.[6] | |
| Poor quality of starting materials. | - Ensure the purity of the 2-aminobenzamide (or isatoic anhydride and amine) and the aldehyde. Impurities can lead to side reactions. | |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Increase the reaction time if necessary. Reaction times can vary from a few hours to over 16 hours depending on the specific conditions.[1] | |
| Formation of Side Products | Schiff base intermediate reacting with other species. | - In the three-component synthesis, the formation of the Schiff base is a key intermediate step.[1] Optimizing the rate of the subsequent intramolecular cyclization can minimize side reactions. This can sometimes be achieved by adjusting the catalyst or temperature. |
| Oxidation of the product. | - While not a widely reported issue, if the desired 2,3-dihydroquinazolin-4-one is susceptible to oxidation to the corresponding quinazolin-4-one, conducting the reaction under an inert atmosphere (e.g., nitrogen) might be beneficial. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction solvent. | - If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempt to crystallize the residue from a different solvent system. |
| Oily product formation. | - An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane can also sometimes yield a solid. |
Experimental Protocols
Key Experiment 1: Catalyst-Free Synthesis in Water
This protocol is adapted from a green chemistry approach for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[3]
Materials:
-
2-aminobenzamide (1 mmol)
-
Aromatic aldehyde (1.5 mmol)
-
Water (10 mL)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine 2-aminobenzamide (1 mmol) and the aromatic aldehyde (1.5 mmol) in 10 mL of water.
-
Stir the mixture vigorously in a preheated oil bath at 90°C.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The water-insoluble product will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Wash the collected solid with cold 50% ethanol.
-
Recrystallize the solid product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4-one.
Key Experiment 2: One-Pot Three-Component Synthesis
This generalized protocol is based on numerous reported one-pot syntheses.[1][5][6]
Materials:
-
Isatoic anhydride (1 mmol)
-
Ammonium acetate or primary amine (1-1.2 mmol)
-
Aromatic aldehyde (1 mmol)
-
Catalyst (e.g., NaHSO₄, as reported in one study)[6]
-
Solvent (e.g., THF, as reported in the same study)[6]
Procedure:
-
To a stirred solution of isatoic anhydride (1 mmol) and the primary amine or ammonium acetate (1-1.2 mmol) in the chosen solvent, add the catalyst.
-
Add the aromatic aldehyde (1 mmol) to the mixture.
-
Reflux the reaction mixture at the appropriate temperature (e.g., 68°C for THF) and monitor for completion by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product, which may involve filtration if it precipitates, or extraction followed by solvent evaporation and purification by crystallization or chromatography.
Data Presentation
Table 1: Effect of Temperature on Yield in a Catalyst-Free Synthesis
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | No Reaction |
| 2 | 50 | Low |
| 3 | 70 | Moderate |
| 4 | 90 | 71 |
| 5 | 100 (reflux) | 68 |
Data adapted from a study on the catalyst-free synthesis of 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one in water.[3]
Table 2: Influence of Aldehyde Substituents on Yield
| Entry | Aldehyde Substituent | Yield (%) |
| 1 | 4-CH₃ | 92 |
| 2 | 4-OCH₃ | 88 |
| 3 | H | 85 |
| 4 | 4-Cl | 82 |
| 5 | 4-NO₂ | 75 |
| 6 | 2-Cl | 67 |
Yields obtained under optimized catalyst-free conditions in water at 90°C.[3]
Visualizations
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Synthesis of Quinazolinone Derivatives
Welcome to the Technical Support Center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: I am experiencing a very low yield or no formation of my desired quinazolinone product. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to pinpointing the cause. Here are the primary factors to investigate:
-
Poor Quality of Starting Materials: Impurities in reactants such as anthranilic acid derivatives or the amide source can lead to side reactions and significantly reduce the yield of the desired product.
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the outcome of the synthesis.
-
Troubleshooting:
-
Temperature: Some synthetic methods, like the classical Bischler cyclization, may necessitate high temperatures (over 120°C), whereas modern catalytic approaches often proceed under milder conditions.[2] Consider performing small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to determine the optimal condition.[1]
-
Reaction Time: The time required for the reaction to complete can vary from a few hours to over 24 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal duration and to ensure the starting material is fully consumed.[2]
-
Solvent: The polarity and boiling point of the solvent can affect reactant solubility, reaction rate, and the stability of intermediates.[1] Commonly used solvents include ethanol, toluene, and DMF.[2] It is advisable to screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to result in excellent yields.[1]
-
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reactions or the formation of unwanted side products.
-
Troubleshooting: Carefully verify the molar ratios of your starting materials. In some cases, using an excess of one reactant, such as the amide in the Niementowski synthesis, can drive the reaction to completion.
-
-
Catalyst Issues (if applicable):
-
Reaction Atmosphere: Certain reactions, especially those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst or reactants.[2]
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is generating a significant amount of side products, complicating the purification process. What are the common side reactions, and how can I minimize them?
A2: The formation of side products is a common hurdle in quinazolinone synthesis. The nature of these impurities often depends on the specific synthetic route.
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazolinone ring, leading to the presence of acyclic precursors in the final product mixture.
-
Mitigation: This can often be addressed by extending the reaction time, increasing the temperature, or using a more effective cyclizing agent.
-
-
Dimerization or Polymerization: Starting materials can sometimes dimerize or polymerize, particularly at elevated temperatures.
-
Mitigation: Lowering the reaction temperature or using a more dilute solution can help to minimize these side reactions.
-
-
Hydrolysis: The quinazolinone product or intermediates can be susceptible to hydrolysis, especially if water is present in the reaction mixture.
-
Mitigation: Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.
-
Q3: I am using the Niementowski reaction with anthranilic acid and formamide. What are the common impurities I should expect?
A3: In the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide, several side products can form, especially at high temperatures:
-
N-Formylanthranilic Acid: This is a key intermediate in the reaction. If the cyclization step is incomplete, this intermediate will remain in the product mixture.
-
2,4(1H,3H)-Quinazolinedione: This side product can arise if there are urea impurities in the formamide or if the formamide degrades into ammonia and carbon dioxide, which can then react with the anthranilic acid.
-
Decarboxylation of Anthranilic Acid: At elevated temperatures (above its melting point of ~145°C), anthranilic acid can decarboxylate to form aniline and carbon dioxide. Aniline can then react with formamide to generate other byproducts, reducing the overall yield of the desired quinazolinone.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis
| Quinazolinone Derivative | Method | Reaction Time | Yield (%) | Reference |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating | 10 hours | - | [3] |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave-Assisted | 15 minutes | - | [3] |
| 3H-quinazolin-4-one | Conventional Heating | - | Moderate | [4] |
| 3H-quinazolin-4-one | Microwave-Assisted (solvent-free) | 2-6 minutes | High | [4][5] |
| 2,3-disubstituted-4(3H) quinazolinones | Conventional Heating | 6-8 hours | - | [6] |
| 2,3-disubstituted-4(3H) quinazolinones | Microwave-Assisted | 9 minutes | Good | [6] |
Table 2: Yields of Quinazoline Derivatives from Various Synthetic Methods
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Microwave-Promoted Synthesis (Solvent-Free) | Aldehydes, 2-aminobenzophenones, Ammonium acetate | Quinazoline derivatives | 70-91 | [7] |
| DMAP-Catalyzed Three-Component Approach | Aromatic/hetero-aromatic aldehydes, 2-aminobenzophenone, Ammonium acetate | Quinazoline frameworks | 67-98 | [7] |
| Iodine-Catalyzed Three-Component Methodology | Substituted benzaldehydes, o-aminoarylketones, Ammonium acetate | Highly substituted quinazolines | 91-97 | [7] |
| Ceric Ammonium Nitrate-Catalyzed Synthesis | Benzylamines, 2-aminobenzophenones | Quinazoline scaffolds | 75-93 | [7] |
| Lewis Acid-Catalyzed Synthesis | N-phenyl-benzimidamides, Polyoxymethylene | Quinazoline scaffolds | 20-94 | [7] |
| Iodine (III)-Driven Oxidative C–N and C–C Bond Construction | N-alkyl-N′-arylamidines | Multi-substituted quinazolines | 5-95 | [7] |
| Two-step synthesis from anthranilic acid | Anthranilic acid, Acetic anhydride, Ammonia | 2-methylquinazolin-4(3H)-one | 80 (overall) |
Experimental Protocols
Protocol 1: General Procedure for Niementowski Quinazolinone Synthesis (Conventional Method)
This protocol describes the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.
Materials:
-
2-aminobenzohydrazide
-
2-chlorobenzaldehyde
-
Ethanol
-
Pyridine (catalytic amount)
Procedure:
-
A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature.[3]
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.[3]
-
The crude product is then recrystallized from a suitable solvent to yield the pure 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.[3]
Protocol 2: Microwave-Assisted Niementowski Synthesis
This protocol provides a general guideline for a more rapid synthesis of quinazolinone derivatives.
Materials:
-
Anthranilic acid
-
Amide (e.g., formamide)
Procedure:
-
A mixture of anthranilic acid and an excess of the amide (e.g., 5 equivalents of formamide) is placed in a microwave-safe vessel.[4]
-
The mixture is subjected to microwave irradiation at a fixed temperature (e.g., 150°C) for a short duration (typically a few minutes).[4]
-
The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.
-
Further purification can be achieved by recrystallization.
Protocol 3: General Procedure for Bischler-Type Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-arylethylamide substrate
-
Anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).[8]
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent.[8]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[8]
-
Heat the mixture to reflux and monitor the reaction's progress by TLC.[9]
-
Upon completion, carefully pour the cooled reaction mixture onto crushed ice.[9]
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH greater than 9.[9]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it in vacuo.[9]
-
Purify the crude product by column chromatography or recrystallization.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis
Question: I am experiencing a low yield or no formation of this compound. What are the common causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound, typically prepared via the condensation of 2-aminobenzamide and butan-2-one, can arise from several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some synthetic protocols for quinazolinone derivatives may require elevated temperatures (e.g., 170°C) to proceed efficiently.[2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Choice and Purity: While some syntheses can proceed without a catalyst, many protocols utilize acid catalysts such as p-toluenesulfonic acid, molecular iodine, or Lewis acids to facilitate the cyclocondensation.[3] The choice and purity of the catalyst can significantly impact the reaction rate and yield. If using a catalyst, ensure it is fresh and of high purity.
-
Purity of Starting Materials: Impurities in the 2-aminobenzamide or butan-2-one can lead to side reactions and a decrease in the yield of the desired product. Ensure your starting materials are pure before commencing the reaction.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction temperature. While some reactions are performed under solvent-free conditions, others may benefit from a high-boiling point solvent like toluene or be conducted in greener alternatives like ionic liquids.[4]
Question: What are the likely side products in the synthesis of this compound?
Answer: The formation of side products is a common challenge in quinazolinone synthesis. While specific side products for this exact reaction are not extensively documented in the provided search results, general side products in similar syntheses include:
-
Unreacted Starting Materials: Incomplete reaction is a common issue, leading to the presence of 2-aminobenzamide and butan-2-one in the crude product.
-
Dehydration Product: The initial 2,3-dihydroquinazolin-4(1H)-one product can sometimes undergo oxidation (dehydrogenation) to form the corresponding quinazolin-4(3H)-one.
-
Self-condensation of Butan-2-one: Under certain conditions, ketones can undergo self-condensation reactions.
To minimize side product formation, it is crucial to optimize reaction conditions (temperature, time) and ensure the correct stoichiometry of reactants.
Purification
Question: I am having difficulty purifying the crude this compound. What purification methods are recommended?
Answer: Purification of 2,3-dihydroquinazolin-4(1H)-one derivatives can often be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of quinazolinone derivatives. The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a standard purification technique. A common eluent system for quinazolinone derivatives is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[5] The optimal eluent system may need to be determined by TLC analysis.
Characterization
Question: How can I confirm that I have successfully synthesized this compound?
| Characterization Data for 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | |
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.95 (s, 1H), 7.59 (dd, J₁= 8.0 Hz, J₂ = 1.6 Hz, 1H), 7.23 (dt, J₁ = 7.6 Hz, J₂ = 1.6 Hz, 1H), 6.67-6.61 (m, 3H), 1.39 (s, 6H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5 |
Data obtained from a similar compound and should be used as a general reference.[6]
Biological Activity
Question: What is the potential biological activity of this compound?
Answer: Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been reported to exhibit a wide range of biological activities, including anticancer properties. One of the proposed mechanisms of action for their cytotoxic effects is the inhibition of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7]
Experimental Protocols
General Protocol for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones:
The following is a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and an aldehyde or ketone. This should be adapted for the specific synthesis of this compound.
-
To a mixture of 2-aminobenzamide (1 mmol) and the carbonyl compound (e.g., butan-2-one) (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Proposed mechanism of action via inhibition of tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for researchers encountering solubility issues with 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges in handling this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is inherent to its chemical structure. The quinazolinone core is a relatively non-polar heterocyclic system. The presence of ethyl and methyl groups at the 2-position further increases the lipophilicity of the molecule, making it difficult for polar water molecules to effectively solvate it.
Q2: What is the best starting solvent for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Quinazolinone derivatives generally exhibit good solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF)[1]. It is advisable to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into aqueous buffers for experiments.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the compound in your assay.
-
Use a Co-solvent: Incorporating a small percentage (typically 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous buffer can improve solubility.
-
Employ Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that help keep the compound in solution.
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent. For basic compounds, lowering the pH of the buffer may increase solubility by promoting ionization. However, the stability of the compound and the requirements of the biological assay must be considered.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be an effective method to aid dissolution, particularly when preparing stock solutions in DMSO. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always ensure the solution is completely clear before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37°C) and sonication to assist dissolution. |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete re-dissolution before use. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the culture medium. | Decrease the final concentration of the compound. Increase the serum concentration in the medium, as proteins can sometimes help to stabilize hydrophobic compounds. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Cloudiness or precipitate observed in aqueous buffer after dilution. | Exceeded the solubility limit of the compound in the final solvent mixture. | Refer to the strategies in FAQ #3. Consider reformulating the compound using techniques like solid dispersions or lipid-based formulations for in vivo studies. |
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Water | Insoluble | < 0.1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | < 0.1 |
| Ethanol | Slightly Soluble | 1 - 10 |
| Methanol | Slightly Soluble | 1 - 10 |
| Acetone | Soluble | > 10 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 25 |
| N,N-Dimethylformamide (DMF) | Soluble | > 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 190.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1.90 mg of this compound and transfer it to a clean, dry microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath with intermittent vortexing until the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to minimize the risk of precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100 to make a 100 µM solution), and then further dilute this to the final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the compound treatment.
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Potential Signaling Pathways and Experimental Workflows
Quinazolinone derivatives are known to interact with various signaling pathways, often as inhibitors of protein kinases. The specific pathway modulated by this compound would need to be determined experimentally. Below are diagrams of common signaling pathways that could be investigated.
References
Technical Support Center: Enhancing the Stability of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one. The following information is curated to address potential challenges during experimental work and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of this compound, offering potential causes and solutions.
1. Compound Degradation During Storage
-
Question: I am observing a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the cause and how can I prevent it?
Answer: Degradation during storage can be attributed to several factors, including hydrolysis, oxidation, and photodegradation. Quinazolinone derivatives' stability is influenced by environmental conditions.[1]
-
Potential Causes:
-
Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the quinazolinone ring. This is a common degradation pathway for many heterocyclic compounds.[2] The stability of some quinazolinone derivatives is pH-dependent; for instance, one study showed a derivative to be unstable in a strong alkaline medium (1M NaOH) due to the cleavage of an amide group.[3][4]
-
Oxidation: Exposure to air and certain reactive excipients can initiate oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. Quinolone drugs, a related class of compounds, are known to be light-sensitive and should be protected from light during storage and administration.[5]
-
-
Troubleshooting & Solutions:
-
Storage Conditions: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, oxygen, and light. For long-term storage, keeping the compound at or below -20°C is recommended. Some studies on similar quinazoline derivatives have shown high stability for extended periods when stored in the dark at 4°C.[1]
-
Solvent Choice: If the compound is in solution, the choice of solvent is critical. While DMSO is a common solvent, ensure it is anhydrous, as water content can promote hydrolysis. For aqueous solutions, use buffered systems to maintain a stable pH. The solubility and stability of quinazolinone derivatives can be pH-dependent.[6]
-
Inert Headspace: Before sealing the container, flush the headspace with an inert gas to displace oxygen.
-
-
2. Instability in Solution During Experiments
-
Question: My compound appears to be degrading in the experimental medium (e.g., cell culture media, buffer solutions). How can I improve its stability?
Answer: Solution-state instability is often related to pH, temperature, and interactions with media components.
-
Potential Causes:
-
pH of the Medium: The pH of the experimental medium can significantly impact the stability of quinazolinone derivatives. As weak bases, their solubility and stability can be pH-dependent.[6] Hydrolysis can be accelerated at acidic or alkaline pH.
-
Temperature: Elevated temperatures used in some assays can accelerate degradation.
-
Media Components: Certain components in complex media, such as metal ions, could potentially catalyze degradation.
-
-
Troubleshooting & Solutions:
-
pH Optimization: Determine the optimal pH range for the stability of your compound. You can perform a preliminary pH stability study by incubating the compound in buffers of varying pH and analyzing for degradation over time.
-
Temperature Control: Minimize the exposure of the compound to high temperatures. If elevated temperatures are necessary for the assay, reduce the incubation time as much as possible.
-
Use of Fresh Solutions: Prepare solutions of the compound fresh before each experiment to minimize the time it spends in a potentially destabilizing environment.
-
Antioxidants: If oxidation is suspected, consider the addition of antioxidants to the medium, if compatible with the experimental setup.
-
-
3. Inconsistent Analytical Results
-
Question: I am getting variable results when analyzing my compound by HPLC (e.g., peak area changes, appearance of new peaks). What could be the reason?
Answer: Inconsistent analytical results often point to on-column degradation or issues with the sample preparation and analytical method itself.
-
Potential Causes:
-
On-Column Degradation: The stationary phase or mobile phase of the HPLC system could be contributing to the degradation of the analyte.
-
Sample Diluent: The choice of solvent to dissolve and dilute the sample for HPLC analysis can affect its stability.
-
Photodegradation in Autosampler: If the autosampler vials are not protected from light, photodegradation can occur during the analytical run.
-
-
Troubleshooting & Solutions:
-
Method Optimization: A stability-indicating HPLC method is crucial. This involves developing a method that can separate the parent compound from its degradation products.[7]
-
Mobile Phase: Adjust the pH of the mobile phase to a range where the compound is most stable.
-
Column Choice: Experiment with different column stationary phases (e.g., C18, C8, Phenyl) to find one that provides good peak shape and resolution without causing degradation.
-
-
Sample Preparation: Dissolve and dilute the samples in a solvent that ensures stability. If using aqueous diluents, consider buffering them. Prepare samples immediately before analysis.
-
Autosampler Conditions: Use amber or light-blocking autosampler vials and, if possible, control the temperature of the autosampler tray.
-
-
Quantitative Data on Stability of Related Quinazolinone Derivatives
Table 1: Hydrolytic Stability of a Quinazoline-4(3H)-one Derivative [3][4]
| Stress Condition | Incubation Time | Degradation (%) | Major Degradation Products |
| 1 M NaOH | Not Specified | Significant | 2-(4-oxoquinazolin-3-yl)acetic acid and 1-phenylpiperazine |
| 1 M HCl | Not Specified | Reduced | Not specified, but less than in alkaline conditions |
Table 2: Stability of Quinazoline Derivatives in Solution [8]
| Compound | Solvent | Storage Condition | Duration | Stability |
| Quinazolinone Derivative 1 | 0.2% DMSO | Room Temperature | 96 hours | Homogeneous |
| Quinazolinone Derivative 2 | 0.2% DMSO | Room Temperature | 96 hours | Homogeneous |
| N3‐quinazoline oxide 1 | 0.2% DMSO | Room Temperature | 96 hours | Homogeneous |
| N3‐quinazoline oxide 2 | 0.2% DMSO | Room Temperature | 96 hours | Homogeneous |
Table 3: General Conditions for Forced Degradation Studies [2][9]
| Stress Condition | Typical Reagent/Condition | Duration | Recommended Degradation |
| Acid Hydrolysis | 0.1 - 1 M HCl or H₂SO₄ | Up to 7 days | 5 - 20% |
| Base Hydrolysis | 0.1 - 1 M NaOH or KOH | Up to 7 days | 5 - 20% |
| Oxidation | 0.1 - 3% H₂O₂ | Up to 7 days | 5 - 20% |
| Thermal Degradation | 40 - 80°C | Variable | 5 - 20% |
| Photodegradation | UV and visible light | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² | 5 - 20% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and enhance the stability of this compound. These protocols are based on established methods for related compounds and should be optimized for the specific molecule.[2][7][9]
1. Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
-
HPLC system with a UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a portion of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
2. Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Forced degradation samples (from the protocol above)
-
HPLC system with a PDA detector
-
Various HPLC columns (e.g., C18, C8, Phenyl)
-
Acetonitrile, Methanol (HPLC grade)
-
Buffers (e.g., phosphate, acetate) of various pH
-
Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium hydroxide)
Procedure:
-
Initial Method Scouting:
-
Start with a generic gradient method using a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm.
-
-
Analysis of Stressed Samples: Inject the forced degradation samples and an unstressed sample.
-
Method Optimization:
-
Peak Purity: Assess the peak purity of the parent compound in the chromatograms of the stressed samples using the PDA detector. A non-homogenous peak indicates co-elution with a degradation product.
-
Resolution: If co-elution is observed, optimize the method by:
-
Modifying the Gradient: Adjust the slope and duration of the gradient to improve separation.
-
Changing the Organic Modifier: Replace acetonitrile with methanol or use a ternary mixture.
-
Altering the pH of the Aqueous Phase: Analyze the compound's pKa to select a mobile phase pH that will provide optimal retention and selectivity.
-
Trying a Different Column: If resolution is still not achieved, switch to a column with a different stationary phase (e.g., Phenyl for aromatic compounds).
-
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
3. Protocol for Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.[10]
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)
-
Vials
-
Stability chamber (40°C / 75% RH)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio (w/w).
-
Prepare a sample of the pure drug as a control.
-
Prepare a physical mixture of all components of a potential formulation.
-
-
Storage:
-
Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 4 weeks).
-
Store control samples under ambient conditions.
-
-
Analysis:
-
At predetermined time points (e.g., 1, 2, and 4 weeks), withdraw samples.
-
Visually inspect for any physical changes (e.g., color change, clumping).
-
Analyze the samples by HPLC to quantify the amount of remaining parent drug and to detect the formation of any new peaks.
-
-
Evaluation: Compare the degradation of the drug in the binary mixtures and the full formulation to the degradation of the pure drug. Significant increases in degradation in the presence of an excipient indicate a potential incompatibility.
Mandatory Visualizations
Signaling Pathway Diagrams
Quinazolinone derivatives have been widely investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, notably the Epidermal Growth factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.[6][11][12][13][14]
Caption: EGFR signaling pathway and potential inhibition by quinazolinone derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Quinazolinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazolinone compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing when analyzing my quinazolinone compound by HPLC?
A: Peak tailing is a common issue when analyzing basic compounds like quinazolinones. It is often caused by strong interactions between the basic nitrogen groups in the quinazolinone structure and the acidic residual silanol groups on silica-based HPLC columns.[1] To mitigate this, you can try adjusting the mobile phase pH, using a specialized column, or adding a mobile phase modifier.[1]
Q2: My retention times are shifting between injections. What is the likely cause?
A: Fluctuations in retention times can stem from several factors, including inadequate column equilibration, changes in column temperature, or slight variations in the composition of the mobile phase.[1] It is crucial to ensure your column is thoroughly equilibrated before each run, maintain a constant column temperature using a column oven, and prepare your mobile phase with high precision.[1]
Q3: What is causing the poor resolution between my quinazolinone analyte and a closely related impurity?
A: Poor resolution can often be resolved by optimizing the mobile phase.[1] Minor adjustments to the pH of the mobile phase or the ratio of the organic solvent can significantly impact the selectivity and improve the separation of peaks that are eluting close to each other.[1]
Q4: Is a standard C18 column suitable for quinazolinone analysis?
A: Yes, reversed-phase C18 columns are widely used for the analysis of quinazolinone derivatives.[1] However, for quinazolinones that are basic and tend to show peak tailing, it is often better to use a column specifically designed for basic compounds or one that has been end-capped to minimize interactions with silanol groups.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My quinazolinone peak is showing severe tailing. How can I improve its symmetry?
A: Peak tailing for quinazolinone compounds, which are often basic, is typically due to secondary interactions with the stationary phase.[1] Here is a systematic approach to address this issue:
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for poor peak shape in HPLC.
| Potential Cause | Recommended Action | Rationale |
| Secondary Silanol Interactions | Adjust the pH of the mobile phase by adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or using a buffer. | This protonates the silanol groups, reducing their interaction with the basic quinazolinone. |
| Column Overload | Reduce the concentration of the sample being injected.[1] | Injecting an excessive amount of the sample can lead to saturation of the stationary phase, causing distortion of the peak.[1] |
| Inappropriate Column Chemistry | Switch to an end-capped or base-deactivated column. | Modern columns are often "end-capped" to block most of the residual silanol groups. Columns specifically designed for analyzing basic compounds are also highly effective.[1] |
| Extra-column Volume | Minimize the length and diameter of the tubing.[1] | Excessive volume between the injector and the detector can lead to peak broadening and tailing.[1] |
Issue 2: Inconsistent Retention Times in HPLC
Q: The retention time for my main peak is decreasing with each injection. What should I do?
A: A consistent decrease in retention time often points to issues with column equilibration or changes in the mobile phase composition over time.
Troubleshooting Workflow for Shifting Retention Times
Caption: Troubleshooting workflow for shifting retention times.
| Potential Cause | Recommended Action | Rationale |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. | A stable baseline indicates a well-equilibrated column. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, thereby influencing retention times. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and use precise measurements.[1] | Small errors in the preparation of the mobile phase can lead to significant shifts in retention. Evaporation of the organic solvent from the mobile phase reservoir can also alter its composition over time.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Quinazolinone Analysis
This protocol provides a starting point for the analysis of quinazolinone compounds. Optimization will likely be required based on the specific derivative.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For basic quinazolinones, consider a base-deactivated or end-capped column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the specific quinazolinone derivative (commonly around 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Mass Spectrometry (MS) Analysis of Quinazolinone Compounds
This protocol is for confirming the molecular weight and fragmentation pattern of quinazolinone compounds.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for quinazolinone compounds.
-
Sample Infusion: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the molecular ion peak, which is often observed as [M+H]⁺.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. The fragmentation of the quinazolinone core can provide valuable structural information.[2]
-
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of quinazolinones.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be adjusted to optimize the separation of quinazolinone compounds.
| Parameter | Adjustment | Expected Effect on Retention Time of a Quinazolinone on a C18 Column |
| Mobile Phase | Increase % Acetonitrile | Decrease |
| Decrease % Acetonitrile | Increase | |
| Flow Rate | Increase Flow Rate (e.g., from 1.0 to 1.2 mL/min) | Decrease |
| Decrease Flow Rate (e.g., from 1.0 to 0.8 mL/min) | Increase | |
| pH of Mobile Phase | Increase pH (for basic quinazolinones) | Increase (due to decreased ionization) |
| Decrease pH (for basic quinazolinones) | Decrease (due to increased ionization and interaction with silanols) |
References
Validation & Comparative
Validating the Biological Effects of 2-Substituted-2,3-dihydroquinazolin-4-ones: A Comparative Guide
This guide provides a comparative analysis of the biological effects of 2-substituted-2,3-dihydroquinazolin-4-one derivatives, with a focus on their potential as cytotoxic agents. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this class of compounds. The following sections detail the cytotoxic activity of a representative compound, compare it with other agents, provide experimental protocols for validation, and illustrate the underlying mechanism of action.
Comparative Analysis of Cytotoxic Activity
2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated significant broad-spectrum cytotoxic activity against a panel of human cancer cell lines. The data presented below is derived from a study by Sharma et al. (2017), which highlights the potent anti-cancer effects of these compounds, attributed to their ability to inhibit tubulin polymerization.[1]
One of the standout compounds from this class is 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) . This compound exhibited sub-micromolar potency, with GI50 values below 50 nM against several cell lines, including HT29 (colon), U87 (glioblastoma), A2780 (ovarian), H460 (lung), and BE2-C (neuroblastoma).[1]
The following table summarizes the growth inhibition (GI50) values for Compound 39 and compares its activity with other relevant 2,3-dihydroquinazolin-4(1H)-one analogues and a known tubulin inhibitor, Nocodazole.
| Compound | HT29 (Colon) GI50 (μM) | U87 (Glioblastoma) GI50 (μM) | A2780 (Ovarian) GI50 (μM) | H460 (Lung) GI50 (μM) | BE2-C (Neuroblastoma) GI50 (μM) |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) | <0.05 | <0.05 | <0.05 | <0.05 | <0.05 |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64) | 0.18 | 0.15 | 0.12 | 0.14 | 0.11 |
| 2-styrylquinazolin-4(3H)-one (Compound 51) | 0.25 | 0.21 | 0.18 | 0.20 | 0.15 |
| Nocodazole (Reference Tubulin Inhibitor) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data extracted from Sharma et al. (2017).[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism underlying the cytotoxic effects of these 2,3-dihydroquinazolin-4(1H)-one derivatives is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein that polymerizes into microtubules, forming the mitotic spindle essential for cell division. By disrupting this process, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[1]
Caption: Signaling pathway of 2,3-dihydroquinazolin-4(1H)-one induced cytotoxicity.
Experimental Protocols
To validate the biological effects of 2-substituted-2,3-dihydroquinazolin-4-ones, the following experimental protocols are provided.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (GI50).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by plotting the inhibition percentage against the log of the compound concentration.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a fluorescence-based reporter, and a GTP-containing buffer.
-
Compound Addition: Add the test compound or a control (e.g., Nocodazole for inhibition, Paclitaxel for promotion, or DMSO as a vehicle) to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence corresponds to microtubule formation.
-
Data Analysis: Compare the fluorescence curves of the test compound with the controls to determine its effect on tubulin polymerization. A flattened curve relative to the DMSO control indicates inhibition.[1]
Other Potential Biological Activities of Quinazolinone Derivatives
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities beyond cytotoxicity. These include:
-
Antimicrobial and Antifungal Activity: Some quinazolinone derivatives have shown potent activity against various bacterial and fungal strains.[2]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives exhibit anti-inflammatory and pain-relieving properties.[3][4]
-
Antihypertensive and Diuretic Activity: Marketed drugs like Aquamox and Fenquizone are based on the dihydroquinazolinone core and are used to treat hypertension and as diuretics, respectively.[1][5]
-
Central Nervous System (CNS) Effects: Some quinazolinones act as sedative and hypnotic agents, potentially by modulating GABAergic neurotransmission.[3]
-
Enzyme Inhibition: More recent research has identified quinazolinone-based compounds as inhibitors of enzymes like PI3K/HDAC and TRPM2, suggesting their potential in treating a broader range of diseases.[6][7]
This diverse range of biological activities underscores the therapeutic potential of the quinazolinone scaffold and warrants further investigation into the structure-activity relationships of its various derivatives.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one and Other Quinazolinone Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one with other quinazolinone derivatives, supported by available experimental data and structure-activity relationship (SAR) studies. While direct comparative quantitative data for this compound is limited in the currently available literature, this guide provides a comprehensive analysis of related compounds to infer its potential performance and highlights the diverse therapeutic applications of the quinazolinone scaffold.
The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles. This guide focuses on comparing this compound, a specific derivative with alkyl substitutions at the 2-position, against other quinazolinone compounds, particularly in the context of anticancer and antimicrobial activities.
Anticancer Activity: A Comparative Overview
Structure-activity relationship (SAR) studies on 2,3-dihydroquinazolin-4(1H)-ones have shown that the nature of the substituent at the 2-position plays a crucial role in their cytotoxic effects.[3] Generally, derivatives with aromatic or bulky aliphatic groups at this position exhibit significant anticancer activity. For instance, compounds with a 2-naphthyl substituent have demonstrated sub-micromolar potency against various cancer cell lines.[1]
The following table summarizes the cytotoxic activity of several 2-substituted and 2,3-disubstituted quinazolinone derivatives against various cancer cell lines, offering a point of reference for the potential performance of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [1] |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Multiple cell lines | Sub-micromolar | [1] |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Multiple cell lines | Sub-micromolar | [1] |
| 2-(4-methoxyphenyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 1.8 | [4] |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 2.1 | [4] |
| Compound 32 (a 2-substituted 2,3-dihydroquinazolin-4(1H)-one) | HepG2 (Liver) | Not specified (strong activity) | [2] |
Inference for this compound: Based on SAR studies, the presence of small, non-aromatic alkyl groups like ethyl and methyl at the 2-position might result in lower cytotoxic potency compared to derivatives with bulky aromatic or heteroaromatic substituents. However, these smaller alkyl groups could contribute to favorable pharmacokinetic properties, such as improved solubility and membrane permeability. Further experimental validation is necessary to determine the precise anticancer activity of this compound.
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The substitutions on the quinazolinone ring significantly influence their antimicrobial spectrum and potency.
The following table presents the minimum inhibitory concentration (MIC) values for several quinazolinone derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives | Escherichia coli | Not specified (good activity) | [5] |
| 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives | Staphylococcus aureus | Not specified (good activity) | [5] |
| 2-methyl-3-substituted quinazolin-4(3H)-one derivatives | E. coli | Not specified | [6] |
| 2-methyl-3-substituted quinazolin-4(3H)-one derivatives | S. aureus | Not specified | [6] |
Inference for this compound: The presence of a methyl group at the 2-position in some active antimicrobial quinazolinones suggests that small alkyl substituents can be compatible with antimicrobial activity.[6] The combination of an ethyl and a methyl group in the target compound might offer a unique steric and electronic profile that could translate into interesting antimicrobial properties. However, without direct experimental data, its specific activity remains speculative.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of this compound
A general and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilamide with a corresponding ketone.
Experimental Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Procedure: A mixture of anthranilamide (1 mmol) and butan-2-one (1.2 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of graphene oxide for a specified time. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and purified by recrystallization to afford this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for another 48 to 72 hours.
-
Following incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.
-
The formazan crystals formed are dissolved in a solubilizing agent like DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow for Broth Microdilution
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Procedure:
-
Serial dilutions of the quinazolinone compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Signaling Pathways and Mechanisms of Action
The anticancer activity of many quinazolinone derivatives is attributed to their ability to interfere with critical signaling pathways involved in cell proliferation and survival. One of the well-established mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition Pathway
Caption: Simplified pathway of tubulin polymerization inhibition by quinazolinone derivatives.
Conclusion
While direct comparative experimental data for this compound remains to be established, this guide provides a framework for its potential biological activities based on the extensive research conducted on the broader class of quinazolinone derivatives. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers to design and conduct further investigations into the therapeutic potential of this specific compound and its analogs. Future studies directly comparing 2,2-dialkyl-substituted quinazolinones with their more extensively studied 2-aryl counterparts are crucial to fully elucidate the structure-activity relationships and unlock the full potential of this versatile chemical scaffold in drug discovery.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Analogs as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one analogs, focusing on their synthesis, anticonvulsant activity, and the underlying structure-activity relationships (SAR). The content is supported by experimental data and detailed protocols to facilitate further research and development in this area.
The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Among these, 2,3-dihydroquinazolin-4(1H)-ones have garnered significant attention for their potential as central nervous system agents, particularly as anticonvulsants. This guide focuses on analogs bearing small alkyl substituents at the 2-position, specifically exploring the impact of ethyl and methyl groups on anticonvulsant efficacy.
Synthesis of 2,2-Dialkyl-1,3-dihydroquinazolin-4-one Analogs
The synthesis of this compound and its analogs typically proceeds via a cyclocondensation reaction between an anthranilamide derivative and a suitable ketone. This reaction can be catalyzed by various acids. A general synthetic scheme is presented below.
Caption: General reaction scheme for the synthesis of 2,2-dialkyl-1,3-dihydroquinazolin-4-ones.
Structure-Activity Relationship and Anticonvulsant Activity
While specific comparative data for a series of 2,2-dialkyl-1,3-dihydroquinazolin-4-one analogs is limited in the readily available literature, analysis of broader quinazolinone SAR studies allows for informed inferences. The anticonvulsant activity of these compounds is commonly evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models. The MES test is indicative of a compound's ability to prevent seizure spread, while the PTZ test suggests efficacy against absence seizures, often mediated through the GABAergic system.
The following table summarizes the anticonvulsant activity of selected 2,3-dihydroquinazolin-4(1H)-one derivatives to provide a basis for comparison. It is important to note that these are not all 2,2-dialkyl analogs but represent the broader class of compounds and highlight key structural features influencing activity.
| Compound Reference | Structure (Substituents) | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| Methaqualone | 2-methyl, 3-o-tolyl | - | - | - |
| Compound 4n [1] | 1-methyl, 2-(4-chlorophenyl), 3-(phenylacetamido) | 40.7 | 6 | > 300 |
| Compound 4b [1] | 1-methyl, 2-phenyl, 3-(4-chlorobenzamido) | > 100 | 3.1 | > 300 |
| Compound 8i [2] | 2-(pyridin-2-ylmethyl), 3-(2-chlorophenyl) | 36.5 | 28.2 | 102.4 |
| Compound 13 [3] | 2-methyl, 3-butyl, 4-oxo-N-(4-chlorobenzyl) | 100% protection at 100 mg/kg | 100% protection at 100 mg/kg | > 300 |
| Compound 19 [3] | 2-methoxy, 3-benzyl, 4-oxo-N-(morpholinoethyl) | 100% protection at 100 mg/kg | 100% protection at 100 mg/kg | > 300 |
From the available data on related quinazolinone structures, several SAR observations can be made:
-
Substitution at Position 2: The nature of the substituent at the 2-position is critical for activity. While aromatic and heteroaromatic groups are common in potent analogs, smaller alkyl groups, as in methaqualone, also confer activity. The specific combination of ethyl and methyl groups in the target analogs likely influences lipophilicity and binding to the active site.
-
Substitution at Position 3: Substitution on the nitrogen at position 3 significantly modulates anticonvulsant activity. Aryl, alkyl, and substituted amide moieties have been shown to be effective[1][2][3].
-
Lipophilicity: A balanced lipophilicity is generally required for CNS activity, allowing the compound to cross the blood-brain barrier. The alkyl groups at the 2-position contribute to the overall lipophilicity of the molecule.
Experimental Protocols
A mixture of 2-aminobenzamide (1 mmol) and butan-2-one (1.2 mmol) is stirred in a suitable solvent such as ethanol or a water-ethanol mixture. A catalytic amount of an acid, such as p-toluenesulfonic acid or even a natural acid like lemon juice, is added to the mixture. The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up, typically by removing the solvent and washing the resulting solid. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.
The MES test is a standard model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
The PTZ test is used to screen for drugs effective against myoclonic and absence seizures, often by modulating GABAergic neurotransmission.
References
- 1. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic methods for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The following sections present a quantitative comparison of reported methods, detailed experimental protocols, and a discussion of alternative synthetic strategies.
Quantitative Data Summary
The following table summarizes the key performance indicators for two distinct methods identified for the synthesis of this compound.
| Method | Catalyst/Solvent System | Starting Materials | Reaction Time | Temperature | Yield (%) | Reference |
| Method 1: Graphene Oxide Catalysis | Graphene Oxide / Water | Anthranilamide, 2-Butanone | Not Specified | Room Temperature | 85 | [1] |
| Method 2: Catalyst-Free | 2,2,2-Trifluoroethanol (TFE) | Anthranilamide, 2-Butanone | 4 hours | Reflux | 90 |
Experimental Protocols
Method 1: Graphene Oxide Catalyzed Synthesis in Water
This method employs graphene oxide nanosheets as a catalyst in an aqueous medium, presenting a green and environmentally friendly approach.[1]
-
Materials:
-
Anthranilamide (1 mmol)
-
2-Butanone (1 mmol)
-
Graphene Oxide (GO) nanosheets (25 mg)
-
Water (3 ml)
-
Ethanol
-
-
Procedure:
-
To a suspension of graphene oxide nanosheets (25 mg) in water (3 ml), add anthranilamide (1 mmol) and 2-butanone (1 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product and catalyst are separated by simple filtration.
-
The crude product is then dissolved in ethanol (3 ml), and any remaining catalyst is removed by filtration.
-
Crystallization of the crude product from ethanol furnishes the pure this compound.
-
Method 2: Catalyst-Free Synthesis in 2,2,2-Trifluoroethanol
This approach utilizes the unique properties of 2,2,2-trifluoroethanol (TFE) as a solvent to promote the cyclocondensation reaction without the need for a catalyst.
-
Materials:
-
Anthranilamide
-
2-Butanone
-
2,2,2-Trifluoroethanol
-
-
Procedure:
-
A solution of anthranilamide and 2-butanone in 2,2,2-trifluoroethanol is prepared.
-
The reaction mixture is heated to reflux for 4 hours.
-
The progress of the reaction is monitored by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the final product.
-
Alternative Synthetic Strategies
The synthesis of the broader class of 2,3-dihydroquinazolin-4(1H)-ones has been extensively studied, and several other methods could be adapted for the synthesis of the target molecule. These include:
-
Brønsted Acid Catalysis: Various Brønsted acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid have been employed to catalyze the condensation of anthranilamide with aldehydes and ketones.[2][3] These reactions are typically carried out in organic solvents like ethanol or under solvent-free conditions.[4]
-
Lewis Acid Catalysis: Lewis acids like metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), iodine, and various metal salts have proven to be effective catalysts for this transformation.[2] These catalysts offer advantages such as mild reaction conditions and high yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[5][6] Both solvent-free and solvent-assisted microwave protocols have been developed for the synthesis of quinazolinone derivatives.
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often leading to shorter reaction times and higher yields under milder conditions.[7][8]
-
Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites, resins, and nanoparticles, simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.[3]
Logical Workflow of Synthesis
The following diagram illustrates the general synthetic pathway for the formation of this compound from anthranilamide and 2-butanone, highlighting the key intermediate and the role of different reaction conditions.
Caption: General synthetic pathway for this compound.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. oiccpress.com [oiccpress.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Cross-validation of experimental results for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
An objective review of the experimental data for a class of promising anticonvulsant compounds.
Performance Comparison of Quinazolinone Derivatives
The anticonvulsant efficacy of quinazolinone derivatives is commonly evaluated using standardized animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. These models help to identify compounds that can prevent the spread of seizures (MES) or raise the seizure threshold (scPTZ). Neurotoxicity is typically assessed using the rotarod test.
The following table summarizes the anticonvulsant activity of selected quinazolinone derivatives from various studies, providing a clear comparison of their potency and neurotoxic effects.
| Compound ID | Structure | Test Model | ED₅₀ (mg/kg) | Protection (%) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 4n | N-(1-methyl-4-oxo-2-(4-chlorophenyl)-1,2-dihydroquinazolin-3(4H)-yl)-2-phenylacetamide | MES | 40.7 | - | >300 | >7.37 | [2] |
| scPTZ | 6 | - | >300 | >50 | [2] | ||
| Compound 4b | N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)benzamide | scPTZ | 3.1 | - | >300 | >96.77 | [2] |
| Compound 4a | N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)benzamide | scPTZ | 4.96 | - | >300 | >60.48 | [2] |
| Compound 5f | N-(4-chlorophenyl)-4-(1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 28.90 | - | - | - | [7] |
| Compound 5b | N-(4-methylphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 47.38 | - | - | - | [7] |
| Compound 8c | 2-(4-methylpiperazin-1-yl)-N-(2-((2-chlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide | MES | >100 | 0 | - | - | [1] |
| scPTZ | 100 | 20 | - | - | [1] | ||
| Compound 7b | 2-chloro-N-(2-((2-chlorophenoxymethyl)-4-oxoquinazolin-3(4H)-yl)acetamide | MES | 100 | 40 | - | - | [1] |
| scPTZ | >100 | 0 | - | - | [1] | ||
| Compound 8 | 3-Butyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | scPTZ | - | 100 | - | - | [6] |
| Compound 13 | 3-Butyl-2-(4-methoxyphenyl)quinazolin-4(3H)-one | scPTZ | - | 100 | - | - | [6] |
| Compound 19 | 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | scPTZ | - | 100 | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Anticonvulsant Activity Screening
1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Procedure: A current (e.g., 50 mA) is applied through corneal electrodes for a short duration (e.g., 0.2 seconds). The abolition of the hind limb tonic extensor phase is recorded as the endpoint for protection.
-
Administration: Test compounds are administered intraperitoneally (i.p.) at various doses, and the effects are observed at different time points (e.g., 30 minutes and 4 hours) after administration.[5]
2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Animals: Male albino mice are commonly used.
-
Procedure: A convulsant agent, pentylenetetrazole (PTZ), is injected subcutaneously at a dose that induces seizures in most animals (e.g., 85 mg/kg). The absence of clonic spasms for at least 5 seconds within a 30-minute observation period is considered the endpoint for protection.[8]
-
Administration: The test compounds are administered i.p. prior to the PTZ injection.
Neurotoxicity Screening
1. Rotarod Test: This test assesses motor coordination and indicates potential neurological deficits.
-
Animals: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm).
-
Procedure: On the test day, animals are given the test compound. An animal's inability to remain on the rod for a set duration (e.g., 1 minute) in three successive trials indicates neurotoxicity.[2]
Mechanism of Action and Signaling Pathways
The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission.[4] In silico docking studies have suggested that these compounds may bind to an allosteric site on the GABAA receptor, similar to benzodiazepines, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[2][4]
Caption: Proposed mechanism of action for quinazolinone derivatives via allosteric modulation of the GABAA receptor.
Experimental Workflow for Anticonvulsant Drug Discovery
The general workflow for the discovery and preclinical evaluation of novel anticonvulsant quinazolinone derivatives is outlined below.
Caption: A typical workflow for the synthesis and preclinical evaluation of novel anticonvulsant agents.
References
- 1. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpscr.info [ijpscr.info]
- 6. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Studies of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of specific in vivo and in vitro studies for the compound 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one. While the broader classes of quinazolinone and 2,3-dihydroquinazolin-4(1H)-one derivatives are extensively investigated for their wide-ranging pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties, specific experimental data for the 2-ethyl-2-methyl substituted variant remains unpublished.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in various biologically active compounds.[13] Researchers have synthesized and evaluated numerous derivatives, exploring the impact of different substituents on their therapeutic potential. These studies often involve extensive in vitro screening against various cell lines and in vivo testing in animal models to determine efficacy and toxicity.[7][9][16]
For instance, various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity in mice using models like the pentylenetetrazole (PTZ)-induced seizure model.[4] Similarly, the cytotoxic effects of other quinazolinone derivatives have been assessed in vitro against a range of human cancer cell lines, including those for breast, colon, and lung cancer, often utilizing the MTT assay to determine cell viability.[1][5][6]
However, the specific substitution of an ethyl and a methyl group at the 2-position of the 1,3-dihydroquinazolin-4-one core, as in the requested compound, has not been a focus of the available published research. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-documented, often involving the condensation of an anthranilamide with an appropriate ketone or aldehyde. While the synthesis of this compound is chemically plausible, subsequent biological evaluation data is not present in the public domain.
Due to the lack of specific data for this compound, a direct comparison of its in vivo and in vitro performance, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be provided at this time. The scientific community has yet to publish research detailing the biological activities of this particular derivative. Future research may explore the potential of this and other 2,2-dialkyl substituted dihydroquinazolinones, which would then enable a detailed comparative analysis as requested.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Performance Benchmark of Quinazolin-4-one Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 2,3-disubstituted quinazolin-4-one derivatives, highlighting their potential as therapeutic agents. The data presented is compiled from multiple studies and focuses on key biological activities including anticonvulsant, anti-inflammatory, analgesic, and antibacterial effects.
This guide summarizes quantitative performance data in structured tables, details the experimental protocols used for these evaluations, and visualizes relevant biological pathways to provide a comprehensive overview for advancing research and development in this promising class of compounds.
Anticonvulsant Activity
Quinazolin-4-one derivatives have demonstrated significant potential as anticonvulsant agents. Their mechanism of action is often attributed to the modulation of GABAergic neurotransmission or inhibition of carbonic anhydrase. The following table summarizes the anticonvulsant activity of selected derivatives from various studies, primarily evaluated through maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice.
| Compound | Test Model | Dose (mg/kg) | Activity (% Protection) | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| Derivative 5f | scPTZ | - | - | 28.90 | > 300 | [1] |
| Derivative 5b | scPTZ | - | - | 47.38 | > 300 | [1] |
| Derivative 5c | scPTZ | - | - | 56.40 | > 300 | [1] |
| Derivative 4n | MES | - | - | 40.7 | > 300 | [2] |
| Derivative 4n | scPTZ | - | - | 6 | > 300 | [2] |
| Derivative 4b | scPTZ | - | - | 3.1 | > 300 | [2] |
| Derivative 4a | scPTZ | - | - | 4.96 | > 300 | [2] |
| Derivative 8 | scPTZ | 100 | 100% | - | Not Neurotoxic | [3] |
| Derivative 13 | scPTZ | 100 | 100% | - | Not Neurotoxic | [3] |
| Derivative 19 | scPTZ | 100 | 100% | - | Not Neurotoxic | [3] |
| Methaqualone | scPTZ | 0.5 mmol/kg | - | - | - | [4] |
| Valproate | scPTZ | 1.8 mmol/kg | - | - | - | [4] |
Anti-inflammatory and Analgesic Activity
Several quinazolin-4-one derivatives have been investigated for their anti-inflammatory and analgesic properties. The carrageenan-induced paw edema test in rats is a standard model for evaluating anti-inflammatory activity, while the acetic acid-induced writhing test in mice is commonly used for screening analgesic effects.
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection in Writhing Test) | Reference |
| Derivative 4 | - | Significant reduction in writhing | [5] |
| Derivative 6c | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Derivative 12 | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Derivative 14 | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Derivative 16 | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Derivative 18 | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Derivative 22 | Good dose-dependent activity | Significant reduction in writhing | [5] |
| Compound VA2 | - | More potent than Diclofenac Sodium | [6] |
| Compound VA3 | More potent than Diclofenac Sodium | More potent than Diclofenac Sodium | [6] |
| Compound VA4 | More potent than Diclofenac Sodium | More potent than Diclofenac Sodium | [6] |
| Proquazone | Effective in rheumatoid arthritis and osteoarthritis | - | [7] |
Antibacterial Activity
The antibacterial potential of quinazolin-4-one derivatives has been explored against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Derivative 4a | E. coli | Potent | [8] |
| Derivative 5a | E. coli | Potent (IC50: 3.19 - 4.17 µM for DNA gyrase) | [8] |
| Derivative 5c | E. coli | Potent (IC50: 3.19 - 4.17 µM for DNA gyrase) | [8] |
| Derivative 5d | E. coli | Potent (IC50: 3.19 - 4.17 µM for DNA gyrase) | [8] |
| Thioureide derivatives (4-6) | Broad spectrum | Excellent | [9] |
| Carbohydrazide derivatives (19-21, 24) | Broad spectrum | Excellent | [9] |
| Derivative 2b | S. haemolyticus | 10 | [10] |
| Derivative 2c | S. aureus | 11 | [10] |
| Derivative 3c | S. haemolyticus | 12 | [10] |
| Derivative 2a | S. haemolyticus | 13 | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the performance data.
Anticonvulsant Activity Evaluation
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures in mice. The test compounds are administered intraperitoneally at various doses prior to the stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic seizures. Pentylenetetrazole, a central nervous system stimulant, is injected subcutaneously to induce clonic seizures lasting for at least 5 seconds. The test compounds are administered beforehand, and their ability to prevent or delay the onset of seizures is measured.[3]
-
Rotarod Neurotoxicity Test: To assess potential motor impairment, mice are placed on a rotating rod. The ability of the animal to remain on the rod for a specified period (e.g., one minute) is observed after the administration of the test compound. Failure to stay on the rod indicates neurotoxicity.[3]
Anti-inflammatory Activity Evaluation
-
Carrageenan-Induced Paw Edema Test: This is a standard model to screen for acute anti-inflammatory activity. A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation and edema. The volume of the paw is measured before and at different time intervals after the carrageenan injection. The test compounds are administered orally or intraperitoneally before the carrageenan, and the percentage inhibition of edema is calculated by comparing with a control group.[11]
Analgesic Activity Evaluation
-
Acetic Acid-Induced Writhing Test: This test is used to screen for peripheral analgesic activity. Mice are injected intraperitoneally with acetic acid to induce a characteristic writhing response (stretching and constriction of the abdomen). The test compounds are administered prior to the acetic acid injection, and the number of writhes is counted over a specific period. A reduction in the number of writhes compared to a control group indicates analgesic activity.[11]
Antibacterial Activity Evaluation
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods. A series of dilutions of the test compound are prepared in a liquid or solid growth medium, which is then inoculated with the test microorganism. The MIC value is determined by observing the lowest concentration at which no growth occurs.[9][10]
Visualizing the Mechanisms of Action
The biological activity of quinazolin-4-one derivatives is often linked to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways potentially modulated by these compounds.
Caption: GABAergic signaling pathway, a potential target for quinazolin-4-one derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by certain quinazolin-4-one derivatives.
References
- 1. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Quinazolinone Analogs: A Guide for Drug Development Professionals
A comprehensive analysis of the binding affinities and biological activities of 2-substituted quinazolin-4-one derivatives reveals key structural insights for the development of potent therapeutic agents. This guide provides a comparative overview of molecular docking studies and corresponding experimental data for a series of these analogs, targeting key proteins in cancer and microbial pathways.
The quinazolinone scaffold is a foundational structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated as potential therapeutics for a variety of diseases. Computational methods, particularly molecular docking, are pivotal in exploring the therapeutic potential of these compounds by predicting their binding interactions with biological targets.[1] This guide synthesizes findings from multiple studies to offer an objective comparison of quinazolinone analogs, supported by experimental data, to inform future drug design and development.
Performance Comparison: Docking Scores and Biological Activity
The therapeutic efficacy of quinazolinone derivatives is closely linked to their structural features, which dictate their binding affinity to specific biological targets. Docking studies have been instrumental in elucidating these structure-activity relationships (SAR).
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting various proteins crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and tubulin.[1][2]
One study focused on the molecular docking of novel quinazolinone derivatives against the EGFR kinase domain (PDB ID: 1M17).[3] The analog BSQ1 exhibited the highest dock score of -76.56, indicating a strong predicted binding affinity.[3] Subsequent in vitro testing against MCF-7 and HCT-116 cancer cell lines revealed promising anticancer activity. Compound BSQ1 showed an IC50 value of 31.6 µM/ml against the MCF-7 cell line, while compound BSQ8 was particularly effective against the HCT-116 cell line with an IC50 of 11.6 µM/ml.[3]
Another investigation into 2,3-disubstituted quinazolin-4-one derivatives identified compounds with potent activity against various cancer cell lines. For instance, compounds 3e and 4d were the most active against HEPG2 cells, and compound 3e was also the most potent against MCF-7 cells.[4] The inhibitory activity of these compounds against EGFR tyrosine kinase (EGFR-TK) ranged from 53% to 84%.[4]
Furthermore, a series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were identified as tubulin polymerization inhibitors.[5] Compound 32 from this series displayed strong, broad-spectrum anticancer activity and was shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[5]
Solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives also yielded compounds with significant anti-proliferative activity. Notably, compounds CA1-e and CA1-g demonstrated potent effects on A2780 ovarian cancer cells, with IC50 values of 22.76 and 22.94 μM, respectively.[6]
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score | Cell Line | IC50 (µM) | Reference |
| BSQ1 | EGFR Kinase Domain | 1M17 | -76.56 | MCF-7 | 31.6 | [3] |
| BSQ8 | EGFR Kinase Domain | 1M17 | - | HCT-116 | 11.6 | [3] |
| 3e | EGFR-TK | - | - | HEPG2, MCF7 | Potent | [4] |
| 4d | EGFR-TK | - | - | HEPG2 | Potent | [4] |
| 32 | Tubulin | - | - | HepG2, U251, etc. | - | [5] |
| CA1-e | - | - | - | A2780 | 22.76 | [6] |
| CA1-g | - | - | - | A2780 | 22.94 | [6] |
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. 4(3H)-Quinazolinone derivatives have been explored as potential antibacterial and antifungal compounds.[1] A primary target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[1] Docking studies have shown that quinazolinone Schiff base derivatives can effectively bind to the active site of DNA gyrase.[1]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for the rational design and evaluation of novel quinazolinone analogs.
Molecular Docking Simulation
A common workflow for molecular docking of quinazolinone derivatives involves several key steps:
-
Ligand Preparation: The 2D structures of the quinazolinone analogs are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is then performed using force fields like MMFF94 to obtain stable conformations.[1]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.
-
Docking Simulation: Software such as AutoDock, AutoDock Vina, or vLife MDS® are commonly used for docking simulations.[1][3] A grid box is defined around the active site of the target protein to delineate the search space for the ligand.[1] The docking parameters are set, including the number of binding modes to be generated and the search algorithm to be used.
-
Analysis of Results: The docking results are analyzed based on the binding energies or docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Compound Treatment: Cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the quinazolinone derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing the Workflow and Potential Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impressions.manipal.edu [impressions.manipal.edu]
- 4. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one (CAS No. 1012-59-5). The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting laboratory personnel and the environment.
Immediate Safety and Hazard Profile
Based on data for analogous quinazolinone compounds, this compound should be handled as a hazardous substance with the potential for significant health and environmental effects. The table below summarizes the hazard classifications for a representative hazardous quinazolinone derivative to underscore the necessary precautions.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal) | Category 3 | H301 + H311: Toxic if swallowed or in contact with skin |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitisation | Sub-category 1A | H317: May cause an allergic skin reaction |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This data is based on a structurally similar hazardous quinazolinone compound and should be used as a precautionary guideline.
Operational Plan for Waste Management and Disposal
The required method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
Respiratory protection (e.g., a properly fitted respirator) if there is any risk of generating dust or aerosols.
-
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]
-
Segregate this waste from other incompatible waste streams to prevent dangerous reactions. For example, keep it separate from strong oxidizers, acids, and bases unless part of a specific degradation protocol.[2]
-
-
Containerization:
-
Collect all waste in a dedicated, compatible, and leak-proof hazardous waste container.[3] The container must be in good condition with no cracks or rust.[1]
-
Keep the container securely closed except when adding waste.[4] Open funnels should not be left in the container.[2]
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, which should be at or near the point of generation.[3] Ensure secondary containment is used to mitigate spills.[1]
-
-
Labeling:
-
Label the hazardous waste container clearly and accurately as soon as waste is first added.[4]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[1] Chemical formulas or abbreviations are not acceptable.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide a complete and accurate description of the waste.
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
-
Experimental Protocols: In-Lab Chemical Degradation (For Emergency Use Only)
While professional disposal is the standard, in-lab chemical degradation may be considered in specific, controlled circumstances by highly trained personnel. The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. This should only be performed in a certified chemical fume hood with all necessary safety measures in place.[5]
-
Objective: To hydrolyze the quinazolinone ring structure into potentially less hazardous components.
-
Procedure: A detailed, validated procedure for this specific compound is not available. A general approach would involve reacting the waste material with a strong acid or base in a suitable solvent system, followed by neutralization. This process must be thoroughly evaluated for safety and efficacy before implementation.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
Essential Safety and Handling Guide for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The recommendations are based on the hazardous properties of structurally similar quinazolinone derivatives and are intended for use by trained research personnel.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[3]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | To provide a complete seal around the eyes and protect against splashes.[1] |
| Hand Protection | Nitrile gloves. | Inspect for tears or perforations before use.[1] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] | To minimize the inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | 1. Wear appropriate PPE, including gloves and eye protection. 2. Inspect the container for any damage or leaks upon arrival. 3. If the container is compromised, place it in a secondary container and move it to a fume hood. |
| Weighing and Transfer | 1. Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.[1] 2. Use spark-proof tools.[4] |
| Dissolution | 1. If preparing a solution, slowly add the solid to the solvent to prevent splashing.[1] |
| Reaction | 1. Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Storage | 1. Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5] 2. Store away from incompatible materials such as strong oxidizing agents. |
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water.[1][5] If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. 4. For large spills, follow institutional emergency procedures. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect all waste containing this compound in a clearly labeled, sealed container.[1] 2. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials | 1. Dispose of contaminated gloves, lab coats, and other materials in a sealed, labeled container as hazardous waste. |
| Empty Containers | 1. Rinse empty containers thoroughly with an appropriate solvent. 2. Dispose of the rinsate as hazardous waste. 3. Dispose of the cleaned container according to institutional guidelines. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dihydro-2-methyl-4(1H)-quinazolinone | C9H10N2O | CID 14807234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
